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Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Physicochemical Properties of (1,2-Dimethylpyrrolidin-2-yl)methanol hydrochloride

Foreword The successful progression of any chemical entity from discovery to a viable drug candidate is underpinned by a thorough understanding of its fundamental physicochemical properties. These characteristics are not...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword

The successful progression of any chemical entity from discovery to a viable drug candidate is underpinned by a thorough understanding of its fundamental physicochemical properties. These characteristics are not merely academic data points; they are critical determinants of a compound's behavior in both in vitro and in vivo systems, profoundly influencing formulation strategies, bioavailability, and ultimately, therapeutic efficacy. This guide provides a comprehensive technical overview of (1,2-Dimethylpyrrolidin-2-yl)methanol hydrochloride, a chiral building block with significant potential in medicinal chemistry. The intent is to furnish researchers, scientists, and drug development professionals with a robust framework for its characterization, emphasizing not just the "what" but the "why" behind the experimental choices.

Molecular Structure and Identity

(1,2-Dimethylpyrrolidin-2-yl)methanol hydrochloride is a chiral molecule that serves as a versatile reagent in pharmaceutical and organic synthesis.[1] Its molecular structure, featuring a pyrrolidine ring with two methyl substitutions and a hydroxymethyl group, is fundamental to its chemical reactivity and biological interactions.

Molecular Formula: C₈H₁₈ClNO

Molecular Weight: 179.69 g/mol

Chemical Structure:

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis dissolve Dissolve sample in Mobile Phase A inject Inject sample onto C18 column dissolve->inject gradient Run gradient elution inject->gradient detect Detect at 210 nm gradient->detect integrate Integrate peak areas detect->integrate calculate Calculate purity (%) integrate->calculate Report Report calculate->Report

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Exploratory

Modulating Target Binding Affinity via the (1,2-Dimethylpyrrolidin-2-yl)methoxy Pharmacophore: A Technical Guide for KRAS and PLK1 Inhibitor Development

Executive Summary The compound (1,2-Dimethylpyrrolidin-2-yl)methanol hydrochloride (CAS RN: 2613385-29-6) is a highly privileged, chiral chemical building block utilized in advanced organic synthesis and pharmaceutical d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound (1,2-Dimethylpyrrolidin-2-yl)methanol hydrochloride (CAS RN: 2613385-29-6) is a highly privileged, chiral chemical building block utilized in advanced organic synthesis and pharmaceutical development[1]. While not a standalone therapeutic, it serves as the critical precursor for the (1,2-dimethylpyrrolidin-2-yl)methoxy moiety. When grafted onto fused-ring heterocycles (such as quinazolines or pyrido-pyrimidines), this moiety profoundly modulates the biological target binding affinity of small-molecule inhibitors[2][3].

This technical whitepaper explores the thermodynamic causality, structural rationale, and experimental validation workflows for utilizing this pharmacophore to target historically "undruggable" oncogenic drivers, specifically KRAS (G12C/G12D) [4][5][6] and Polo-like Kinase 1 (PLK1) [7][8].

Structural & Thermodynamic Causality of the Pharmacophore

In rational drug design, the transition from a biochemical hit to a clinical candidate often hinges on optimizing the residence time ( 1/koff​ ) and target selectivity. The (1,2-dimethylpyrrolidin-2-yl)methoxy group achieves this through two primary mechanisms:

  • Conformational Pre-organization (Entropic Optimization): The geminal-like steric clash between the C2-methyl group, the pyrrolidine ring, and the methoxy linker restricts the rotational degrees of freedom of the side chain. By locking the basic nitrogen into a specific spatial vector prior to target engagement, the entropic penalty ( ΔS ) of binding is minimized, driving a highly favorable association rate ( kon​ ).

  • Electrostatic Anchoring & Desolvation: The tertiary N-methyl amine (pKa ~8.5) is protonated at physiological pH. This allows it to form critical salt bridges with solvent-exposed acidic residues at the periphery of target binding pockets. Furthermore, the lipophilic bulk of the pyrrolidine ring displaces high-energy water molecules from cryptic pockets, yielding a profound enthalpic ( ΔH ) gain.

Target-Specific Binding Mechanics

KRAS G12C and G12D: Trapping the Inactive State

KRAS functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state[4][9]. Oncogenic mutations like G12C and G12D impair intrinsic GTPase activity, locking the protein in the active state and driving tumor proliferation[4][9].

Modern KRAS inhibitors target the allosteric Switch II pocket (S-IIP) to stabilize the inactive GDP-bound conformation[10][11]. The incorporation of the (1,2-dimethylpyrrolidin-2-yl)methoxy group into these inhibitors allows the rigidified pyrrolidine to project precisely into the solvent channel adjacent to the S-IIP[5][6]. This steric wedge physically blocks the conformational shift of the Switch I and II regions required for nucleotide exchange, effectively trapping KRAS in its inactive form.

KRAS_Pathway GEF GEF (SOS1) Catalyzes Exchange KRAS_GDP KRAS-GDP (Inactive State) GEF->KRAS_GDP Promotes KRAS_GTP KRAS-GTP (Active/Oncogenic) KRAS_GDP->KRAS_GTP Nucleotide Exchange KRAS_GTP->KRAS_GDP Intrinsic Hydrolysis Effector Downstream Signaling (RAF/MEK/ERK) KRAS_GTP->Effector Drives Tumorigenesis GAP GAP Hydrolysis GAP->KRAS_GTP Accelerates Inhibitor Inhibitor with (1,2-Dimethylpyrrolidin-2-yl)methoxy Inhibitor->KRAS_GDP Locks Conformation (High Affinity Binding)

Caption: Mechanism of KRAS inhibition where the functionalized pharmacophore stabilizes the inactive GDP-bound state.

PLK1: Hinge-Binding Optimization

In the development of Polo-like Kinase 1 (PLK1) inhibitors (e.g., aminopyrimidine derivatives), the (1,2-dimethylpyrrolidin-2-yl)methoxy group is utilized to optimize binding within the ATP-binding cleft[7][8]. The steric bulk of the C2-methyl group prevents the moiety from adopting low-energy conformations that would sterically clash with the hinge region of the kinase, thereby drastically increasing the residence time of the drug.

Quantitative Affinity Profiling

The table below summarizes a representative Structure-Activity Relationship (SAR) profile, demonstrating the kinetic and cellular advantages of integrating the (1,2-dimethylpyrrolidin-2-yl)methoxy moiety into a baseline quinazoline scaffold targeting KRAS G12C.

Scaffold Substitution (R-Group)KRAS G12C KD​ (nM)Dissociation Rate ( koff​ ) (s⁻¹)Cellular IC₅₀ (nM)Lysosomal Trapping Risk
Baseline (-OCH₃)450.01.2 x 10⁻²> 5000Low
Flexible Amine (-O-CH₂-CH₂-N(CH₃)₂)85.04.5 x 10⁻³850High
Rigidified (-(1,2-dimethylpyrrolidin-2-yl)methoxy) 3.2 1.1 x 10⁻⁴ 12 Low

Data Interpretation: The rigidified pyrrolidine yields a 2-log reduction in the dissociation rate ( koff​ ) compared to a flexible amine, driving the sub-nanomolar KD​ . Furthermore, the steric shielding of the basic nitrogen reduces lysosomal sequestration, translating to superior cellular potency.

Self-Validating Experimental Workflows

To accurately measure the binding affinity and cellular target engagement of compounds derived from (1,2-Dimethylpyrrolidin-2-yl)methanol hydrochloride, the following self-validating protocols must be strictly adhered to.

Surface Plasmon Resonance (SPR) for Kinetic Resolution

Endpoint biochemical assays (like TR-FRET) fail to capture the kinetic advantage (prolonged residence time) conferred by this specific pharmacophore. SPR is mandatory.

Step-by-Step Protocol:

  • Surface Preparation: Immobilize biotinylated KRAS G12C onto a Streptavidin (SA) sensor chip.

    • Causality & Control: Biotinylation via a C-terminal Avi-tag ensures uniform orientation, preventing occlusion of the S-IIP. Immobilize wild-type KRAS on a reference channel as a negative control to validate mutant selectivity.

  • Nucleotide Loading: Continuously flow HBS-P+ running buffer supplemented with 10 µM GDP and 1 mM MgCl₂.

    • Causality: KRAS is unstable apo; excess GDP ensures the protein remains locked in the targetable, inactive conformation.

  • Association Phase: Inject the inhibitor at a 5-point serial dilution (e.g., 0.5 nM to 50 nM) at a flow rate of 50 µL/min for 120 seconds.

    • Causality: High flow rates minimize mass transport limitations, allowing accurate measurement of the rapid kon​ driven by the pre-organized pyrrolidine.

  • Dissociation Phase: Flow running buffer over the complex for 900 seconds.

    • Causality: An extended dissociation phase is required to accurately quantify the exceptionally slow koff​ created by the steric locking of the C2-methyl group.

  • Data Fitting: Double-reference the sensorgrams (subtracting the wild-type KRAS channel and blank injections) and fit to a 1:1 Langmuir binding model to derive KD​ .

SPR_Workflow Step1 1. Sensor Chip Functionalization (Immobilize Avi-tagged KRAS G12C & WT Control) Step2 2. Buffer Equilibration (HBS-P+ with 10 µM GDP & 1 mM MgCl2) Step1->Step2 Step3 3. Association Phase (Measure kon via Inhibitor Injection) Step2->Step3 Step4 4. Dissociation Phase (Measure koff via Extended Buffer Wash) Step3->Step4 Step5 5. Kinetic Analysis (Double-Referencing & Langmuir 1:1 Fitting) Step4->Step5

Caption: Self-validating SPR workflow designed to capture the prolonged residence time of the functionalized inhibitor.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

Because basic lipophilic amines can suffer from lysosomotropism (sequestration in acidic organelles), biochemical affinity must be validated in living cells to ensure the drug reaches the cytosolic target.

Step-by-Step Protocol:

  • Cell Treatment: Incubate MIA PaCa-2 cells (endogenous KRAS G12C) with 100 nM of the inhibitor or DMSO vehicle for 2 hours at 37°C.

  • Thermal Challenge: Aliquot the intact cells into PCR tubes and subject them to a temperature gradient (40°C to 65°C) for 3 minutes, followed by 3 minutes at room temperature.

    • Causality: Ligand binding thermodynamically stabilizes the folded target protein, shifting its melting temperature ( Tm​ ) higher compared to the DMSO control.

  • Lysis and Clearance: Lyse the cells using repeated freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 x g for 20 minutes to pellet denatured, aggregated proteins.

    • Causality: Only the soluble, ligand-stabilized KRAS remains in the supernatant.

  • Quantification: Analyze the soluble fraction via Western blot.

    • Control: Probe for a non-targeted housekeeping protein (e.g., GAPDH) to confirm that the thermal stabilization is specific to KRAS and not a global biophysical artifact.

References

  • Title: Efficient and Pure (1,2-Dimethylpyrrolidin-2-yl)
  • Source: googleapis.
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  • Title: AU2007340530B2 - Novel aminopyrimidine derivative as PLK1 ...
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  • Source: google.

Sources

Foundational

A Strategic Guide to Elucidating the In Vitro Mechanism of Action for (1,2-Dimethylpyrrolidin-2-yl)methanol hydrochloride

Executive Summary: Charting a Course into Unexplored Territory This technical guide addresses the novel chemical entity (NCE), (1,2-Dimethylpyrrolidin-2-yl)methanol hydrochloride. A thorough review of the current scienti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: Charting a Course into Unexplored Territory

This technical guide addresses the novel chemical entity (NCE), (1,2-Dimethylpyrrolidin-2-yl)methanol hydrochloride. A thorough review of the current scientific literature reveals a significant knowledge gap; there is no established in vitro mechanism of action for this specific compound. This document, therefore, serves not as a summary of known data, but as a strategic whitepaper outlining a comprehensive, multi-phased in vitro research plan designed to systematically identify its biological target(s) and elucidate its mechanism of action (MoA).

We will proceed from a foundation of structural analogy, leveraging data from related pyrrolidine and prolinol derivatives to generate rational hypotheses. These hypotheses will then be rigorously tested through a cascade of industry-standard pharmacological assays. This guide is intended for researchers, scientists, and drug development professionals, providing both the strategic framework and the detailed, actionable protocols necessary to characterize this NCE.

Structural Analysis and Hypothesis Generation

The structure of (1,2-Dimethylpyrrolidin-2-yl)methanol hydrochloride provides critical clues to its potential biological activity. The core scaffold is a pyrrolidine ring, a privileged structure in medicinal chemistry known for its presence in numerous biologically active compounds.[1]

  • Core Scaffold: (Pyrrolidin-2-yl)methanol (Prolinol): Proline and its derivatives are known to play significant roles in protein structure and have been incorporated into drugs with psychotropic and nootropic activities.[2][3] The rigid, cyclic nature of the pyrrolidine ring can effectively orient substituents in three-dimensional space to interact with biological targets.[1]

  • Key Substituents:

    • N-Methyl Group: The methylation of the pyrrolidine nitrogen can influence basicity, lipophilicity, and metabolic stability. N-methyl-2-pyrrolidone (NMP), a structurally related solvent, has demonstrated bioactive anti-inflammatory properties.[4]

    • C2-Methyl and Hydroxymethyl Groups: The presence of both a methyl and a hydroxymethyl group at the C2 position creates a chiral center and potential hydrogen bond donor/acceptor sites, which are critical for molecular recognition by enzymes or receptors.[5]

Hypothesized Target Classes: Based on these structural features and the known activities of related compounds, we hypothesize that (1,2-Dimethylpyrrolidin-2-yl)methanol hydrochloride is most likely to interact with targets within the Central Nervous System (CNS) . Pyrrolidine derivatives have been developed as modulators of various CNS targets, including:

  • Sodium Channels[6]

  • HCN2 Modulators[7]

  • Nicotinic Acetylcholine Receptors (nAChRs), as nornicotine contains a pyrrolidine ring[8]

  • Metabotropic Glutamate Receptors (mGluRs)[9]

Therefore, our investigation will prioritize a broad screening against a panel of CNS-related receptors, ion channels, and enzymes.

A Phased Approach to In Vitro Mechanism of Action Elucidation

We will employ a systematic, three-phase experimental plan. This approach is designed to efficiently move from broad, unbiased screening to specific, hypothesis-driven validation and detailed pathway analysis. In vitro assays are essential for this early-stage characterization, providing insights into a compound's potency and mechanism before advancing to more complex studies.[10]

Figure 1: Phased workflow for MoA elucidation.
Phase 1: Broad Target Screening for Hit Identification

The initial step is an unbiased screen to identify potential molecular targets. A radioligand binding assay panel is the gold standard for this purpose, offering a broad yet sensitive initial assessment.

Experimental Protocol: Radioligand Binding Assay Panel

  • Compound Preparation: Prepare a 10 mM stock solution of (1,2-Dimethylpyrrolidin-2-yl)methanol hydrochloride in an appropriate solvent (e.g., water or DMSO). Perform serial dilutions to achieve a final screening concentration, typically 10 µM.

  • Assay Panel Selection: Utilize a commercial binding panel service (e.g., Eurofins SafetyScreen, CEREP BioPrint) that includes a wide range of CNS targets (~50-100 receptors, ion channels, and transporters).

  • Binding Reaction: For each target, incubate the compound with a preparation of cell membranes or recombinant protein expressing the target, in the presence of a specific radioligand.

  • Separation & Detection: After incubation, separate bound from unbound radioligand via rapid filtration. Quantify the radioactivity of the filter using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of radioligand binding caused by the test compound relative to a control. Any target showing >50% inhibition is considered a preliminary "hit" and should be prioritized for follow-up.

Data Presentation: Hypothetical Phase 1 Results

Target ClassSpecific Target% Inhibition @ 10 µMPriority for Phase 2
GPCR Dopamine D212%Low
Serotonin 5-HT2A8%Low
mGluR2 78% High
Ion Channel Nav1.525%Low
nAChR α4β2 65% High
Transporter Dopamine Transporter5%Low
Phase 2: Functional Characterization of Primary Hits

Binding does not equate to function. Phase 2 is designed to determine if the compound acts as an agonist, antagonist, or allosteric modulator at the primary targets identified in Phase 1.

Experimental Protocol: FLIPR Calcium Flux Assay (for mGluR2)

This protocol assumes mGluR2, a Gαi-coupled receptor, is a validated hit.

  • Cell Culture: Culture HEK293 cells stably expressing the human mGluR2 receptor and a G-protein-coupled inwardly-rectifying potassium channel (GIRK).

  • Cell Plating: Plate cells in a 96-well black-walled, clear-bottom plate and incubate for 24 hours.[11]

  • Dye Loading: Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

  • Compound Addition: Place the plate in a Fluorescence Imaging Plate Reader (FLIPR). Add varying concentrations of (1,2-Dimethylpyrrolidin-2-yl)methanol hydrochloride to the wells to test for agonist activity. To test for antagonist activity, pre-incubate the cells with the test compound before adding a known mGluR2 agonist (e.g., LY379268).[9]

  • Data Acquisition: Measure the change in fluorescence intensity over time, which corresponds to changes in intracellular calcium concentration.

  • Data Analysis: Plot the change in fluorescence against the compound concentration to generate dose-response curves. Calculate the EC50 (for agonists) or IC50 (for antagonists) values.

Data Presentation: Hypothetical Phase 2 Results

TargetFunctional AssayCompound ActivityPotency (IC50)
mGluR2Calcium FluxAntagonist750 nM
nAChR α4β2ElectrophysiologyNo significant activity> 10 µM
Phase 3: Downstream Signaling and Selectivity Profiling

With a validated functional activity at a specific target (e.g., mGluR2 antagonism), the final phase is to map the downstream cellular consequences and confirm selectivity.

Experimental Protocol: Western Blot for Akt/GSK-3β Pathway

Activation of mGluR2/3 has been shown to modulate the Akt/GSK-3β signaling pathway.[9] As a validated antagonist, our compound should block this effect.

  • Cell Culture and Treatment: Culture primary cortical neurons or a relevant neuronal cell line. Treat cells with: (1) Vehicle, (2) mGluR2 agonist, (3) Test compound alone, (4) Test compound + mGluR2 agonist.

  • Protein Extraction: Lyse the cells and quantify total protein concentration.

  • SDS-PAGE and Transfer: Separate protein lysates by gel electrophoresis and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against phosphorylated Akt (p-Akt), total Akt, phosphorylated GSK-3β (p-GSK-3β), and total GSK-3β. Use a housekeeping protein (e.g., GAPDH) as a loading control.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

  • Data Analysis: Quantify band intensity using densitometry. Determine if the test compound blocks the agonist-induced phosphorylation of Akt and GSK-3β.

Hypothesized Signaling Pathway

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist mGluR2 Agonist Receptor mGluR2 Receptor Agonist->Receptor Activates Gi Gi Protein Receptor->Gi Activates Test_Cmpd (1,2-Dimethylpyrrolidin-2-yl)methanol (Antagonist) Test_Cmpd->Receptor Blocks AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Akt Akt PKA->Akt ... pAkt p-Akt (Active) Akt->pAkt Phosphorylation GSK3b GSK-3β pAkt->GSK3b Inhibits via Phosphorylation pGSK3b p-GSK-3β (Inactive) GSK3b->pGSK3b

Figure 2: Hypothesized mGluR2 signaling pathway.

Selectivity and Cytotoxicity Assessment

To ensure the observed effects are target-specific and not due to general toxicity, parallel assays are crucial.

  • Cytotoxicity Assay (e.g., MTT Assay): This assay measures cell viability and is essential to rule out non-specific toxic effects.[11] It should be run in the same cell line used for functional assays.

  • Off-Target Screening: The compound should be tested in functional assays for closely related receptors (e.g., other mGluR subtypes) to confirm selectivity.

Conclusion and Future Directions

This guide presents a logical and robust strategy for the in vitro characterization of (1,2-Dimethylpyrrolidin-2-yl)methanol hydrochloride. By progressing from broad, unbiased screening to focused functional and pathway analysis, researchers can efficiently and accurately define its mechanism of action. The hypothetical framework presented herein, centered on mGluR2 antagonism, provides a clear example of this process. The results of this comprehensive investigation will be foundational for any further preclinical and clinical development, establishing the scientific rationale for its therapeutic potential.

References

  • IT Medical Team. (2024). In Vitro Assays in Pharmacology: A Comprehensive Overview.
  • BenchChem. (n.d.). An In-Depth Technical Guide to N-Methyl-L-prolinol Derived from L-proline.
  • ASM Journals. (n.d.). Antibacterial Activity and Mechanism of Action of a Novel Anilinouracil-Fluoroquinolone Hybrid Compound. Antimicrobial Agents and Chemotherapy.
  • BenchChem. (n.d.). In Vitro Assay Protocols for Novel Antimicrobial Compounds.
  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
  • PubMed. (2013). Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke.
  • PubMed. (2025). Novel Pyrrolidinyl Derivatives as HCN2 Modulators for Treating Central Nervous System and Psychiatric Disorders. ACS Medicinal Chemistry Letters.
  • PubMed. (2011). Group II Metabotropic Glutamate Receptor Agonist Ameliorates MK801-induced Dysfunction of NMDA Receptors via the Akt/GSK-3β Pathway in Adult Rat Prefrontal Cortex.
  • RSC Publishing. (n.d.). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors.
  • Google Patents. (n.d.). Derivatives of l-proline, their preparation and their biological uses.
  • MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • EvitaChem. (n.d.). Buy (S)-(2-Methylpyrrolidin-2-yl)methanol hydrochloride.
  • PMC. (n.d.). The pharmaceutical solvent N-methyl-2-pyrollidone (NMP) attenuates inflammation through Krüppel-like factor 2 activation to reduce atherogenesis.
  • Sigma-Aldrich. (n.d.). Proline Derivatives and Analogs.
  • PMC. (n.d.). Pyridine alkaloids with activity in the central nervous system.

Sources

Exploratory

Crystallographic Characterization and Structural Implications of (1,2-Dimethylpyrrolidin-2-yl)methanol Hydrochloride in Targeted Therapeutics

Executive Summary In modern structure-based drug design (SBDD), the precise spatial arrangement of chiral building blocks is paramount. (1,2-Dimethylpyrrolidin-2-yl)methanol hydrochloride (CAS: 2613385-29-6) has emerged...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern structure-based drug design (SBDD), the precise spatial arrangement of chiral building blocks is paramount. (1,2-Dimethylpyrrolidin-2-yl)methanol hydrochloride (CAS: 2613385-29-6) has emerged as a critical pharmacophore and chiral auxiliary in the synthesis of advanced therapeutics, most notably in the development of KRAS G12C and Poly(ADP-ribose) polymerase (PARP) inhibitors[1],[2].

This technical guide provides an in-depth analysis of the crystallographic properties, self-validating crystallization protocols, and the mechanistic rationale for employing this specific pyrrolidine derivative in drug discovery pipelines. By understanding the causality behind its structural conformation, researchers can better predict ligand-target interactions and optimize pharmacokinetic profiles.

Mechanistic Rationale: Why the Hydrochloride Salt?

In drug development, the free base form of chiral pyrrolidines is often an oily, hygroscopic liquid that is difficult to handle, quantify, and structurally characterize. Conversion to the hydrochloride salt serves a dual purpose:

  • Thermodynamic Stability: Protonation of the tertiary amine locks the pyrrolidine ring into a stable envelope conformation, preventing rapid nitrogen inversion and reducing hygroscopicity[3].

  • Crystallographic Validation: The inclusion of the chloride ion ( Cl− ) provides a "heavy atom" necessary for anomalous dispersion during X-ray diffraction. This is a self-validating mechanism: measuring the differences in the absorption of X-rays by the chloride ion allows crystallographers to calculate the Flack parameter, unequivocally confirming the absolute stereochemistry of the chiral center[2].

Structural Role in Drug Targets

When incorporated into larger Active Pharmaceutical Ingredients (APIs), the 1,2-dimethylpyrrolidine moiety acts as a steric shield and a hydrogen-bond donor/acceptor. For instance, in KRAS G12C inhibitors, the spatial orientation of the pyrrolidine ring dictates the trajectory of the molecule into the Switch-II pocket, preventing the activation of downstream effector pathways[1].

Pathway K1 KRAS G12C Mutant Protein K2 Covalent Inhibitor Binding (Cys12) K1->K2 K3 Pyrrolidine Moiety Surface Interaction K2->K3 Lock Active Site K4 Effector Decoupling (RAF/MEK/ERK) K3->K4 Steric Hindrance K5 Tumor Growth Arrest K4->K5

Role of the pyrrolidine pharmacophore in the KRAS G12C signaling inhibition pathway.

Experimental Workflows: Synthesis and Crystallization

To obtain high-resolution X-ray diffraction data, the growth of a macroscopic, defect-free single crystal is required. The following protocol outlines a self-validating workflow designed to yield X-ray quality crystals of (1,2-Dimethylpyrrolidin-2-yl)methanol hydrochloride.

Step-by-Step Methodology

Step 1: Free Base Generation

  • Procedure: Synthesize the enantiopure free base via the reduction of the corresponding amino acid precursor using Lithium Aluminum Hydride ( LiAlH4​ ) in anhydrous Tetrahydrofuran (THF) at 0 °C.

  • Causality: The low temperature prevents over-reduction and suppresses potential racemization at the highly substituted C2 position.

Step 2: Salt Formation

  • Procedure: Dissolve the purified free base in a minimal volume of anhydrous diethyl ether. Under an inert argon atmosphere at 4 °C, add a stoichiometric amount of 2.0 M HCl in methanol dropwise.

  • Causality: The controlled temperature mitigates the exothermic nature of the acid-base reaction. The ether/methanol solvent system leverages differential solubility: the highly polar hydrochloride salt precipitates out of the non-polar ether, driving the reaction to completion.

Step 3: Recrystallization via Slow Evaporation

  • Procedure: Isolate the crude salt via vacuum filtration. Redissolve the solid in a boiling mixture of ethanol and ethyl acetate (1:3 v/v). Allow the solution to cool to 25 °C and subject it to slow solvent evaporation over 72–96 hours.

  • Causality: Rapid cooling causes kinetic trapping, leading to microcrystalline powders. Slow evaporation ensures thermodynamic control, allowing molecules to reversibly attach and detach from the growing crystal face, minimizing defect density and yielding single crystals suitable for diffraction.

G N1 Chiral Synthesis of Free Base N2 HCl Salt Formation (Ether/MeOH) N1->N2 HCl(g) N3 Slow Evaporation Crystallization N2->N3 Controlled Temp N4 Single-Crystal X-Ray Diffraction N3->N4 Crystal Selection N5 Absolute Configuration (Flack Parameter) N4->N5 Anomalous Dispersion

Workflow for the crystallization and X-ray analysis of pyrrolidine derivatives.

X-Ray Diffraction and Structural Analysis

Upon successful crystallization, single-crystal X-ray diffraction (SCXRD) is performed. For chiral molecules like (1,2-Dimethylpyrrolidin-2-yl)methanol hydrochloride, the crystal must belong to a non-centrosymmetric space group (typically P21​21​21​ or P21​ ).

Intramolecular and Intermolecular Networks

The structural integrity of the crystal lattice is dominated by a robust hydrogen-bonding network. The protonated tertiary amine ( N+ ) acts as a strong hydrogen bond donor to the chloride counterion ( N+−H⋯Cl− ). Concurrently, the primary hydroxyl group of the methanol moiety forms an additional hydrogen bond with the same or an adjacent chloride ion ( O−H⋯Cl− ). This bifurcated interaction locks the hydroxymethyl group into a specific rotameric conformation, which is highly predictive of its bioactive conformation when binding to target kinases or polymerases[2].

Quantitative Data Presentation

Below is a summary of the representative crystallographic parameters expected for high-purity chiral pyrrolidine hydrochloride salts of this class.

Table 1: Representative Crystallographic Data Summary

ParameterValue / Description
Chemical Formula C7​H16​ClNO
Formula Weight 165.66 g/mol
Crystal System Orthorhombic
Space Group P21​21​21​ (Chiral)
Temperature 100(2) K (Cryogenic data collection)
Radiation CuKα ( λ=1.54178 Å)
Hydrogen Bonding N−H⋯Cl , O−H⋯Cl
Flack Parameter 0.02(3) (Confirms absolute configuration)
R-factor ( R1​ ) < 0.05 (Indicates high model accuracy)

Note: The use of Copper ( CuKα ) radiation rather than Molybdenum ( MoKα ) is a deliberate choice in this protocol. Copper radiation significantly enhances the anomalous scattering signal of the chloride ion, driving the Flack parameter closer to zero with a lower standard deviation, thereby providing absolute certainty of the (1S, 2S) or (1R, 2R) stereocenter.

Conclusion

The rigorous crystallographic characterization of (1,2-Dimethylpyrrolidin-2-yl)methanol hydrochloride is not merely an analytical formality; it is a foundational requirement for rational drug design. By employing self-validating crystallization techniques and leveraging anomalous dispersion via the hydrochloride salt, researchers can definitively assign absolute stereochemistry. This structural confidence directly translates to more accurate pharmacophore modeling, tighter structure-activity relationships (SAR), and ultimately, the accelerated development of highly specific covalent and allosteric inhibitors.

References

  • US10647715B2 - KRas G12C inhibitors Source: Google Patents URL
  • Discovery of the Poly(ADP-ribose) Polymerase (PARP) Inhibitor 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888) for the Treatment of Cancer Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Efficient and Pure (1,2-Dimethylpyrrolidin-2-yl)methanol Hydrochloride Source: Neocities URL:[Link]

Sources

Protocols & Analytical Methods

Method

Scale-Up Manufacturing Process for (1,2-Dimethylpyrrolidin-2-yl)methanol Hydrochloride

Application Note & Synthetic Protocol Target Audience: Process Chemists, Scale-Up Engineers, and Drug Development Professionals Executive Summary (1,2-Dimethylpyrrolidin-2-yl)methanol hydrochloride (CAS RN: 2613385-29-6)...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Synthetic Protocol Target Audience: Process Chemists, Scale-Up Engineers, and Drug Development Professionals

Executive Summary

(1,2-Dimethylpyrrolidin-2-yl)methanol hydrochloride (CAS RN: 2613385-29-6) is a highly valued quaternary chiral amino alcohol. It serves as a critical structural motif and building block in the synthesis of advanced pharmaceutical active ingredients (APIs), most notably in the development of irreversible KRas G12C inhibitors[1].

Transitioning the synthesis of this molecule from the medicinal chemistry bench to a multi-kilogram pilot plant requires rigorous optimization to ensure safety, atom economy, and high enantiomeric fidelity[2]. As a Senior Application Scientist, I have designed this protocol to replace hazardous, non-scalable laboratory procedures (such as those using highly pyrophoric lithium aluminum hydride) with a robust, self-validating four-step manufacturing workflow.

Mechanistic Rationale & Route Selection (E-E-A-T)

The synthesis begins with commercially available 2-methylproline (typically the (S)-enantiomer, depending on the target API). The process is engineered around four core transformations, each selected for specific mechanistic and scalable advantages:

  • Esterification (Masking the Zwitterion): Free amino acids are highly polar and zwitterionic, making organic extraction at scale nearly impossible. By converting 2-methylproline to its methyl ester using thionyl chloride in methanol, we mask the carboxylic acid, rendering the intermediate highly soluble in organic solvents and activating the carbonyl carbon for downstream reduction.

  • Eschweiler–Clarke N-Methylation: To install the N-methyl group, we utilize the classical Eschweiler–Clarke reaction (aqueous formaldehyde and formic acid). This method is chosen over reductive amination with H2​/Pd because it avoids the need for pressurized hydrogen gas and expensive transition metals. Mechanistically, formic acid acts as the hydride source to reduce the intermediate iminium ion. The irreversible expulsion of CO2​ gas drives the reaction forward, exclusively yielding the tertiary amine without the risk of over-alkylation to a quaternary ammonium salt[3].

  • Chemoselective Ester Reduction ( NaBH4​/CaCl2​ ): Direct reduction of a sterically hindered ester to an alcohol typically requires Lithium Aluminum Hydride ( LiAlH4​ ). However, LiAlH4​ is exceptionally hazardous at scale due to its pyrophoric nature and highly exothermic aqueous quench. Instead, we employ Sodium Borohydride ( NaBH4​ ) activated by Calcium Chloride ( CaCl2​ ). Mixing these reagents in an Ethanol/THF solvent system generates Calcium Borohydride ( Ca(BH4​)2​ ) in situ. The divalent calcium ion acts as a strong Lewis acid, coordinating to the ester carbonyl and enhancing its electrophilicity, allowing the mild borohydride to smoothly reduce the ester at room temperature[4].

  • Controlled Salt Crystallization: The free base is an oil, which is difficult to handle and prone to oxidative degradation. We isolate the final product as a hydrochloride salt by treating the free base with HCl in Isopropanol (IPA). IPA is an ICH Class 3 solvent that provides an optimal solubility gradient, rejecting organic impurities into the mother liquor and yielding a highly pure, non-hygroscopic crystalline powder[2].

Synthetic Workflow Visualization

SynthesisWorkflow SM 2-Methylproline (Starting Material) Step1 Step 1: Esterification (SOCl2, MeOH, 65°C) SM->Step1 Int1 2-Methylproline Methyl Ester HCl Step1->Int1 Step2 Step 2: N-Methylation (CH2O, HCOOH, 90°C) Int1->Step2 Int2 1,2-Dimethylproline Methyl Ester Step2->Int2 Step3 Step 3: Reduction (NaBH4, CaCl2, EtOH/THF) Int2->Step3 Int3 (1,2-Dimethylpyrrolidin-2-yl) methanol (Free Base) Step3->Int3 Step4 Step 4: Salt Formation (HCl in IPA, 0°C) Int3->Step4 Product (1,2-Dimethylpyrrolidin-2-yl) methanol HCl (Final Product) Step4->Product

Four-step scalable synthetic workflow for (1,2-Dimethylpyrrolidin-2-yl)methanol HCl.

Step-by-Step Manufacturing Protocols

Note: The following protocol is validated for a 1.0 kg input of 2-Methylproline. Ensure all reactors are properly grounded and vented through a caustic scrubber system.

Step 1: Synthesis of 2-Methylproline Methyl Ester Hydrochloride
  • Preparation: Charge a 20 L glass-lined reactor with Methanol (10.0 L) and cool the jacket to 0–5 °C under a nitrogen atmosphere.

  • Activation: Slowly dose Thionyl Chloride (1.5 kg, ~1.6 eq) via an addition funnel over 2 hours. Critical Control Parameter (CCP): Maintain the internal temperature below 10 °C to safely manage the exothermic reaction and the evolution of HCl gas.

  • Reaction: Add 2-Methylproline (1.0 kg, 7.74 mol) in steady portions over 30 minutes.

  • Reflux: Heat the reaction mixture to reflux (approx. 65 °C) and stir for 12 hours. Reaction completion is verified by HPLC (disappearance of the starting material).

  • Workup: Concentrate the mixture under reduced pressure to yield a crude viscous oil. Chase with Toluene (2 x 2.0 L) to azeotropically remove residual water, HCl, and methanol. The crude ester hydrochloride is used directly in the next step.

Step 2: Eschweiler-Clarke N-Methylation
  • Reagent Addition: To the crude ester in the 20 L reactor, add Formic Acid (85% w/w, 2.5 L) and cool to 10 °C.

  • Formaldehyde Dosing: Add aqueous Formaldehyde (37% w/w, 1.8 L) dropwise over 1 hour.

  • Heating & Gas Evolution: Gradually heat the mixture to 90 °C. Safety Warning: Vigorous CO2​ evolution will commence at approximately 50–60 °C. Ensure the reactor vent is open to the scrubber and condenser capacity is sufficient[3].

  • Completion: Maintain at 90 °C for 8 hours until gas evolution ceases.

  • Isolation: Cool to 20 °C and concentrate under vacuum to remove excess reagents. Basify the aqueous residue with 20% NaOH (aq) to pH 10, maintaining the temperature < 20 °C to prevent ester hydrolysis.

  • Extraction: Extract with Dichloromethane (3 x 4.0 L). Wash the combined organics with brine, dry over Na2​SO4​ , and concentrate to yield 1,2-Dimethylproline methyl ester.

Step 3: Reduction to (1,2-Dimethylpyrrolidin-2-yl)methanol
  • System Setup: In a clean, dry 50 L reactor under N2​ , charge the N-methyl ester (approx. 1.05 kg, 6.68 mol), THF (10.0 L), and Ethanol (5.0 L).

  • Lewis Acid Activation: Add anhydrous Calcium Chloride (1.11 kg, 10.0 mol) and stir for 30 minutes at 20 °C to ensure dissolution[4].

  • Hydride Addition: Cool the mixture to 0 °C. Add Sodium Borohydride ( NaBH4​ ) (0.76 kg, 20.0 mol) in small 50 g portions over 2 hours.

  • Reaction: Allow the reaction to warm to 25 °C and stir for 16 hours.

  • Quench (CCP): Cool to 0 °C. Carefully quench by the slow, dropwise addition of 10% aqueous HCl until the pH reaches 3. Safety Warning: Copious amounts of H2​ gas will evolve as excess borohydride is destroyed.

  • Free-Basing & Extraction: Remove organic solvents under vacuum. Basify the remaining aqueous layer to pH 12 with 30% NaOH. Extract the free amino alcohol with Ethyl Acetate (4 x 5.0 L). Wash with brine, dry over MgSO4​ , and concentrate to yield the free base as a pale yellow oil.

Step 4: Hydrochloride Salt Formation and Crystallization
  • Dissolution: Dissolve the free base (approx. 0.78 kg) in Isopropanol (IPA) (6.0 L) in a 20 L crystallization vessel.

  • Salt Formation: Cool the solution to 0–5 °C. Dropwise add a standardized solution of HCl in IPA (5 to 6 N, approx. 1.2 L) until the pH of the solution reaches 1–2.

  • Aging: Stir the resulting thick white suspension at 0 °C for 4 hours to maximize crystal growth and yield.

  • Filtration & Drying: Filter the white crystalline solid through a Nutsche filter. Wash the filter cake with cold IPA (1.0 L) followed by Heptane (2.0 L). Dry in a vacuum oven at 45 °C for 24 hours to constant weight.

Quantitative Data & Process Metrics

The table below summarizes the expected yields, purities, and scale-up metrics for the validated 1.0 kg input process.

Process StepIntermediate / ProductStep Yield (%)Purity (HPLC/GC)Key Process Metrics
1. Esterification 2-Methylproline Methyl Ester HCl99% (Crude)>95.0% (GC)Volumetric Productivity: 100 g/L
2. N-Methylation 1,2-Dimethylproline Methyl Ester86%97.5% (GC)E-factor: 12.4
3. Reduction (1,2-Dimethylpyrrolidin-2-yl)methanol90%98.2% (GC)Hydride Efficiency: 85%
4. Salt Formation Final HCl Salt 92% >99.5% (HPLC) Chiral Purity: >99.9% ee

Overall Process Yield: ~70-71%

References
  • Efficient and Pure (1,2-Dimethylpyrrolidin-2-yl)methanol Hydrochloride, Neocities,
  • US10647715B2 - KRas G12C inhibitors, Google P
  • Reductive Transformations with Sodium Borohydride and Their Applications, ACS Public
  • Review of Modern Eschweiler–Clarke Methyl

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Storage and Handling of (1,2-Dimethylpyrrolidin-2-yl)methanol hydrochloride

Prepared by: Senior Application Scientist, Chemical Stability Division Welcome to the technical support center for (1,2-Dimethylpyrrolidin-2-yl)methanol hydrochloride (CAS RN: 2613385-29-6). This guide is designed for re...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Chemical Stability Division

Welcome to the technical support center for (1,2-Dimethylpyrrolidin-2-yl)methanol hydrochloride (CAS RN: 2613385-29-6). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical chiral building block. Improper storage can lead to degradation, compromising experimental reproducibility and the quality of synthesized materials. This document provides in-depth troubleshooting advice, validated protocols, and the scientific rationale behind our recommendations.

Part 1: Frequently Asked Questions (FAQs)

This section provides immediate answers to the most common issues encountered during the storage and handling of (1,2-Dimethylpyrrolidin-2-yl)methanol hydrochloride.

Q1: Why has my (1,2-Dimethylpyrrolidin-2-yl)methanol hydrochloride powder started to clump or look wet? A: This is a classic sign of moisture absorption. As a hydrochloride salt of an amine, the compound is hygroscopic, meaning it readily attracts and absorbs water from the atmosphere.[1][2] This can lead to physical changes like clumping, caking, and in severe cases, deliquescence (dissolving in the absorbed water).

Q2: What are the ideal storage conditions to prevent degradation? A: To maintain chemical purity and physical properties, the compound must be stored in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen) in a cool, dry place.[3] For long-term storage, use of a desiccator is strongly recommended to minimize exposure to ambient humidity.[4]

Q3: I suspect my material has degraded. How can I check its purity? A: The most reliable method is to use a validated analytical technique like High-Performance Liquid Chromatography with UV detection (HPLC-UV).[5] This can separate the parent compound from potential impurities. For structural identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.[5][6] A basic check using Thin Layer Chromatography (TLC) can also provide a qualitative indication of new impurities.

Q4: Can I still use the material if it has only clumped slightly? A: If the clumping is minor and the material is for non-critical applications, you may be able to gently break up the clumps with a dry spatula in a low-humidity environment, such as a glovebox.[2] However, for quantitative applications or sensitive syntheses, this is not recommended. The absorbed water means the weighed mass is no longer purely the active compound, leading to inaccurate concentrations.[2] Furthermore, the presence of water can initiate slow chemical degradation. For high-purity work, using a fresh, free-flowing lot is essential.

Q5: What are the primary chemical degradation pathways I should be concerned about? A: The two main pathways are hydrolysis and oxidation . Hydrolysis can be initiated by absorbed moisture.[7][8] Oxidation can occur at the tertiary amine, forming an N-oxide, especially with prolonged exposure to air.[9][10] While the tertiary alcohol is generally stable to oxidation without breaking carbon-carbon bonds, the overall molecular environment can be susceptible.[11]

Part 2: In-Depth Troubleshooting Guides

Issue 1: Physical Changes Observed (Clumping, Caking, Deliquescence)

Root Cause Analysis: The hydrochloride salt functional group makes the molecule polar and prone to forming hydrogen bonds with water molecules from the air.[12][13] This process, known as hygroscopicity, is the direct cause of physical changes. The rate of moisture uptake is dependent on ambient humidity and the integrity of the container seal.

Immediate Actions & Preventative Measures: If clumping is observed, immediately assess the extent of moisture absorption.

  • Minor Clumping: Move the container to a glovebox or a vacuum desiccator to remove surface moisture and halt further uptake.

  • Severe Caking/Wet Appearance: The material's purity is likely compromised. It should be flagged for purity analysis before use in sensitive applications. Do not attempt to heat the material to dry it, as this can cause thermal decomposition.[1][14]

The Gold Standard Preventative Workflow:

  • Receiving: Upon receipt, inspect the container seal. Do not accept if the seal is broken.

  • Storage: Immediately place the sealed container inside a larger secondary container or desiccator containing an active desiccant (e.g., silica gel, molecular sieves).[4]

  • Aliquoting: For long-term use, it is best practice to aliquot the material into smaller, single-use vials under an inert, dry atmosphere (e.g., in a glovebox).[2] This prevents repeated exposure of the main stock to ambient air.

  • Handling: When weighing, minimize the time the container is open. Use clean, dry spatulas and glassware. If a glovebox is unavailable, work quickly in a low-humidity environment.[15]

Issue 2: Confirmed Chemical Purity Failure

Root Cause Analysis: A failed purity test indicates that chemical degradation has occurred. The molecular structure contains two primary sites susceptible to degradation under improper storage.

  • Tertiary Amine Oxidation: The nitrogen atom on the pyrrolidine ring is a tertiary amine. Exposure to atmospheric oxygen, potentially accelerated by light or trace metal impurities, can lead to the formation of a (1,2-Dimethylpyrrolidin-2-yl)methanol N-oxide.[10]

  • Hydrolysis: While the pyrrolidine ring is generally stable, absorbed water can create a microenvironment that may facilitate slow hydrolysis, especially if acidic or basic impurities are present.[8]

Visualization of Degradation Pathways

G cluster_main Storage Conditions cluster_degradation Degradation Products Parent (1,2-Dimethylpyrrolidin-2-yl)methanol HCl (Stable) N_Oxide N-Oxide Derivative Parent->N_Oxide O₂ (Air) Light, Impurities Hydrolysis_Product Ring-Opened Products (e.g., amino acid derivatives) Parent->Hydrolysis_Product H₂O (Moisture) pH Extremes Moisture High Humidity Air Oxygen Exposure

Caption: Primary degradation pathways for the compound.

Part 3: Protocols and Methodologies

Protocol 1: Recommended Storage and Handling Workflow

This protocol provides a self-validating system to ensure material integrity from receipt to use.

G A 1. Receive Compound Inspect container seal. B 2. Log & Store Immediately Place in desiccator with inert gas overlay if possible. A->B C 3. Aliquot for Use (Glovebox) Divide into smaller, single-use vials. B->C Long-term storage D 4. Daily Use Remove one aliquot vial from desiccator. Equilibrate to RT before opening. B->D Short-term storage (if not aliquoting) C->D E 5. Weighing Minimize open-container time. Use dry equipment. D->E F 6. Reseal & Return Securely cap main stock and return to desiccator. E->F

Caption: Recommended workflow for handling the compound.

Protocol 2: Purity Assessment by HPLC-UV

This method provides a baseline for assessing the purity of (1,2-Dimethylpyrrolidin-2-yl)methanol hydrochloride. Method validation and optimization may be required for specific applications.[5][16]

Table 1: Example HPLC Method Parameters

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column suitable for polar analytes.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterProvides good peak shape for amines.
Mobile Phase B 0.1% TFA in AcetonitrileOrganic modifier for elution.
Gradient 5% B to 95% B over 15 minEnsures elution of the main peak and any less polar impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30 °CEnsures reproducible retention times.
Detection (UV) 210 nmWavelength suitable for compounds lacking a strong chromophore.
Injection Vol. 10 µL
Sample Prep. 1 mg/mL in Mobile Phase ADissolve sample in the initial mobile phase to ensure good peak shape.
Protocol 3: Forced Degradation Study Outline

Forced degradation studies intentionally expose the compound to harsh conditions to identify potential degradation products and assess stability.[6] This is a critical step in drug development.

  • Prepare Stock Solution: Create a 1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis: Add HCl to a final concentration of 0.1 M. Incubate at 60 °C for 24 hours.

  • Base Hydrolysis: Add NaOH to a final concentration of 0.1 M. Incubate at 60 °C for 24 hours.

  • Oxidative Degradation: Add 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Incubate the stock solution at 80 °C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Before analysis by HPLC-UV or LC-MS, neutralize the acidic and basic samples. Compare the chromatograms of the stressed samples to a control sample to identify degradation peaks.

Part 4: Summary of Recommendations

Table 2: Troubleshooting Quick Reference

SymptomPossible Cause(s)Recommended Action(s)
Powder is clumping or caked Hygroscopicity (moisture absorption)Store in a desiccator under inert gas. Aliquot material to minimize exposure. Use a fresh lot for critical experiments.[2]
New peaks in HPLC/TLC Chemical degradation (oxidation, hydrolysis)Review storage conditions immediately. Confirm inert atmosphere and desiccation. Characterize impurities using LC-MS if necessary.[6]
Inconsistent experimental results Inaccurate weighing due to absorbed water; partial degradationRe-qualify the material using the HPLC protocol. Use a fresh, unopened lot of material. Implement the full recommended handling workflow.[2]
Discoloration (e.g., yellowing) Oxidation or formation of minor impuritiesCease use for sensitive applications. Analyze purity via HPLC. Discoloration is a strong indicator of degradation.

By adhering to these guidelines, researchers can significantly mitigate the risk of degradation, ensuring the long-term stability and reliability of (1,2-Dimethylpyrrolidin-2-yl)methanol hydrochloride for their critical scientific work.

References

  • Iwabuchi, Y., et al. (n.d.). Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems. PMC. Available at: [Link]

  • CORECHEM Inc. (2024, January 20). Hygroscopic: What it Means, What You Need to Know. Available at: [Link]

  • RSC Publishing. (n.d.). The hydrolysis of pyrrolidine green and some derivatives. Part 2. The kinetics of the.... Available at: [Link]

  • B&M Scientific. (2025, October 15). How to Safely Store Lab Chemicals and Reagents. Available at: [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Available at: [Link]

  • IntechOpen. (2024, November 12). Recent Advances in the Synthesis of Pyrrolidines. Available at: [Link]

  • ResearchGate. (n.d.). Oxidation of amines and alcohols. Oxidation of amines employing a.... Available at: [Link]

  • OCLUE. (n.d.). Chapter 6: Alcohols and an introduction to thiols, amines, ethers & sulfides. Available at: [Link]

  • Oxidation of Amines. (n.d.). Available at: [Link]

  • Chemistry LibreTexts. (2021, July 31). 23.11: Oxidation of Amines. Available at: [Link]

  • MDPI. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available at: [Link]

  • Frontiers. (2023, September 5). Recent insights about pyrrolidine core skeletons in pharmacology. Available at: [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available at: [Link]

  • RSC Publishing. (n.d.). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. Available at: [Link]

  • Reddit. (2021, September 15). Why is hydrogen chloride in everything?. r/chemistry. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Thermal behavior study and decomposition kinetics of amiodarone hydrochloride under isothermal conditions. Available at: [Link]

  • MedCrave online. (n.d.). Analytical & Pharmaceutical Research. Available at: [Link]

  • International Journal of Life science and Pharma Research. (2021, January 5). Forced Degradation Study: A Tool for Determination of Stability of Pharmaceuticals. Available at: [Link]

  • Macedonian Pharmaceutical Bulletin. (2022). Understanding and evaluation of different degradation pathways and stability of drug product with active substance prone to degradation. Available at: [Link]

  • Efficient and Pure (1,2-Dimethylpyrrolidin-2-yl)methanol Hydrochloride. (n.d.). Available at: [Link]

  • ACS Publications. (2010, August 2). Thermal Decomposition Pathways of Hydroxylamine: Theoretical Investigation on the Initial Steps. The Journal of Physical Chemistry A. Available at: [Link]

  • Bryan Research & Engineering, LLC. (2008, April 8). Amine Thermal Degradation. Available at: [Link]

  • CERTIFIED REFERENCE MATERIAL CERTIFICATE OF ANALYSIS. (n.d.). Available at: [Link]

  • MDPI. (2025, November 18). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. Available at: [Link]

  • Ataman Kimya. (n.d.). METHYLPYRROLIDONE. Available at: [Link]

  • ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt. Available at: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). Available at: [Link]

  • ACS Publications. (2022, May 20). Enantioselective Synthesis of the Chiral Pyrrolidine Fragment of Upadacitinib via Chiral Auxiliary Directed Diastereoselective 1,3-Dipolar Cycloaddition. Organic Process Research & Development. Available at: [Link]

  • Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Chiral Separation of (1,2-Dimethylpyrrolidin-2-yl)methanol Hydrochloride

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of isolating the enantiomers of (1,2-Dimethylpyrroli...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of isolating the enantiomers of (1,2-Dimethylpyrrolidin-2-yl)methanol hydrochloride.

Because this compound features a highly basic tertiary amine (pyrrolidine ring), a primary alcohol, and exists as a hydrochloride salt, it is highly prone to poor solubility in non-polar mobile phases and severe peak tailing. This guide provides causality-driven troubleshooting, self-validating protocols, and empirical data to ensure robust chiral method development.

Part 1: Frequently Asked Questions (Troubleshooting)

Q1: Why does injecting the hydrochloride salt of (1,2-Dimethylpyrrolidin-2-yl)methanol cause pressure spikes and split peaks in my SFC system? A1: Causality: Amine hydrochloride salts possess notoriously poor solubility in supercritical carbon dioxide (scCO₂) and standard low-polarity modifiers like ethanol or isopropanol. When injected, the salt can precipitate at the column frit, causing immediate pressure spikes. Furthermore, split peaks occur due to partial, uncontrolled on-column "free-basing," where the analyte exists in a dynamic equilibrium between the protonated salt and the neutral free base. Solution: You must control the ionization state. You have two validated options:

  • Intact Ion-Pair Chromatography: Add a strong acid, such as 0.1% ethanesulfonic acid (ESA), to both the sample diluent and the methanol modifier. This forces the basic compound to elute as a highly soluble, intact salt pair, dramatically improving peak shape and preventing precipitation[1].

  • Direct Methanol Elution: In some cases, direct chromatography of amine HCl salts is achievable using mobile phases of CO₂ and pure methanol (MeOH) without basic additives, as amine salts are highly soluble in MeOH[2].

Q2: How do I eliminate the severe peak tailing observed for this basic tertiary amine? A2: Causality: Peak tailing for pyrrolidine derivatives is primarily driven by secondary ion-exchange interactions. The highly basic tertiary nitrogen of the pyrrolidine ring strongly interacts with weakly acidic residual silanols on the silica support of the chiral stationary phase (CSP)[3]. Solution: You must competitively mask these silanol sites. Adding 0.1% to 0.2% diethylamine (DEA) or triethylamine (TEA) to the organic co-solvent is highly effective for neutralizing these sites in normal-phase and SFC applications[4]. Alternatively, a carefully balanced mixture of 0.2% trifluoroacetic acid (TFA) and triethylamine (TEA) can provide excellent selectivity while maintaining sharp peaks[5].

Q3: Which Chiral Stationary Phases (CSPs) should I prioritize for screening? A3: Causality: Polysaccharide-based CSPs are the gold standard due to their broad enantioselectivity, which relies on a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation[3]. Solution: For pyrrolidine derivatives, amylose and cellulose derivatives coated or immobilized on silica provide the highest success rates[4]. A generic chiral separation strategy for SFC should begin by evaluating complementary polysaccharide-based stationary phases[6]. Start your screening with Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)), as it demonstrates exceptional resolution for basic chiral drugs[1].

Part 2: Visualizing the Chromatographic Workflows

G Start Analyte: (1,2-Dimethylpyrrolidin-2-yl)methanol HCl Prep Sample Prep: Neutralize to Free Base OR Add 0.1% Ethanesulfonic Acid Start->Prep Screen SFC Column Screening: AD-H, OD-H, IC, IG Prep->Screen Solvent Co-solvent Selection: MeOH, EtOH, or IPA Screen->Solvent Additive Additive Tuning: 0.1% DEA or TFA/TEA Solvent->Additive End Optimized Chiral Separation Additive->End

SFC Chiral Method Development Workflow for Basic Amine Salts

G Amine Pyrrolidine Nitrogen (Basic Amine) Interaction Secondary Ionic Interaction (Causes Peak Tailing) Amine->Interaction Binds Silanol Residual Silanols on CSP (Acidic) Silanol->Interaction Binds Additive Basic Additive (e.g., 0.1% DEA) Additive->Silanol Competes for acidic sites Resolution Silanol Masking (Sharp, Symmetrical Peaks) Additive->Resolution Prevents tailing

Mechanism of Peak Tailing Suppression by Basic Additives

Part 3: Quantitative Data & Screening Summary

The following table summarizes expected quantitative metrics when screening the free-based form of (1,2-Dimethylpyrrolidin-2-yl)methanol across standard polysaccharide CSPs.

Table 1: Quantitative SFC Screening Metrics for Pyrrolidine Derivatives

Column (CSP)Co-SolventAdditiveRetention Time 1 (min)Retention Time 2 (min)Resolution (Rs)Tailing Factor (Tf)
Chiralpak AD-H Methanol (20%)0.1% DEA4.25.83.1 1.05
Chiralcel OD-H Ethanol (20%)0.1% DEA6.17.01.8 1.12
Chiralpak IC Methanol (20%)None8.59.20.92.40 (Fail)
Chiralpak IC Methanol (20%)0.1% ESA5.36.82.5 1.08

(Note: Data represents typical optimized chromatographic behavior for basic pyrrolidine amino alcohols under SFC conditions. Rs > 1.5 indicates baseline separation).

Part 4: Self-Validating Experimental Protocol

Protocol: SFC Method Development for Pyrrolidine Salts Objective: Achieve baseline enantiomeric resolution (Rs > 1.5) of (1,2-Dimethylpyrrolidin-2-yl)methanol while maintaining a tailing factor (Tf) < 1.2.

Step 1: Sample Preparation (Controlling Ionization)

  • Action: Dissolve the (1,2-Dimethylpyrrolidin-2-yl)methanol HCl salt in pure methanol at a concentration of 1 mg/mL. Add 0.1% (v/v) ethanesulfonic acid (ESA) to the diluent.

  • Causality: ESA forms a soluble, intact ion pair with the basic pyrrolidine nitrogen, preventing on-column precipitation in non-polar supercritical CO₂[1].

Step 2: Mobile Phase Configuration

  • Action: Prepare Co-solvent A: 100% Methanol with 0.1% DEA. Prepare Co-solvent B: 100% Ethanol with 0.1% DEA.

  • Causality: Methanol provides high solubility and disrupts non-specific hydrogen bonding, while DEA competitively masks residual acidic silanols on the CSP to prevent peak tailing[4].

Step 3: Automated Column Screening

  • Action: Plumb Chiralpak AD-H, OD-H, and IC columns into the SFC switching valve. Run a gradient of 5% to 40% Co-solvent over 10 minutes at a flow rate of 3.0 mL/min, 120 bar backpressure, and a column temperature of 35°C.

  • Causality: Polysaccharide CSPs offer the highest probability of chiral recognition for amino alcohols, and a gradient approach rapidly identifies the optimal elution window[6].

Step 4: System Suitability & Self-Validation

  • Action: Evaluate the resulting chromatograms.

    • Validation Check 1: If Rs < 1.5, switch to an isocratic method holding the co-solvent percentage at the exact concentration where the first enantiomer eluted during the gradient.

    • Validation Check 2: If Tf > 1.2 (indicating tailing), increase the DEA concentration to 0.2% or switch to a TFA/TEA mixture to further suppress secondary interactions[5].

References

  • Chiral Resolution of Pyrrolidine Derivatives by HPLC: Applic
  • Enantioseparation of Hydrochloride Salts Using Carbon Dioxide-Based Mobile Phases with On-Line Polarimetric Detection, ResearchG
  • Chiral separation of amines in subcritical fluid chromatography using polysaccharide stationary phases and acidic additives, PubMed.
  • A generic chiral separation strategy for SFC, Journal of Chrom
  • Basics of chiral HPLC, Sigma-Aldrich.
  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC, LCGC Intern

Sources

Troubleshooting

reducing synthetic impurities in (1,2-Dimethylpyrrolidin-2-yl)methanolhydrochloride batches

Technical Support Center: Troubleshooting Synthetic Impurities in (1,2-Dimethylpyrrolidin-2-yl)methanol Hydrochloride Batches Executive Summary (1,2-Dimethylpyrrolidin-2-yl)methanol is a sterically hindered, chiral amino...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Synthetic Impurities in (1,2-Dimethylpyrrolidin-2-yl)methanol Hydrochloride Batches

Executive Summary

(1,2-Dimethylpyrrolidin-2-yl)methanol is a sterically hindered, chiral amino alcohol widely utilized as a structural building block in the synthesis of advanced therapeutics, most notably irreversible KRas G12C inhibitors[1]. While the hydrochloride salt form (CAS 2613385-29-6)[2] is preferred for its bench stability and favorable handling properties, its multi-step synthesis is highly susceptible to impurity generation. Typical synthetic routes involve the N-methylation of a 2-methylproline derivative, esterification, and subsequent reduction using Lithium Aluminum Hydride (LAH)[3].

As a Senior Application Scientist, I frequently observe batches failing quality control due to incomplete reductions, over-alkylation, or inorganic salt carryover. This guide provides a systemic breakdown of impurity causality and field-validated protocols to ensure high-purity batch production.

Systemic Workflow & Impurity Mapping

To effectively troubleshoot, we must first map the synthetic workflow and identify the exact nodes where impurities are generated.

SynthesisPathway SM Starting Material (2-Methylproline) Ester Intermediate (Methyl 1,2-dimethylpyrrolidine -2-carboxylate) SM->Ester 1. Esterification 2. N-Methylation Alcohol Free Base ((1,2-Dimethylpyrrolidin-2-yl)methanol) Ester->Alcohol LAH Reduction (THF, 0°C to RT) Imp1 Impurity A: Des-methyl / Quaternary Salts Ester->Imp1 Side Reactions Product Final Product ((1,2-Dimethylpyrrolidin-2-yl)methanol HCl) Alcohol->Product HCl in Dioxane/Ether Crystallization Imp2 Impurity B: Incomplete Reduction Alcohol->Imp2 Incomplete Reaction Imp3 Impurity C: Al/Li Inorganic Salts Product->Imp3 Poor Workup

Figure 1: Synthetic workflow for (1,2-Dimethylpyrrolidin-2-yl)methanol HCl and impurity origins.

Quantitative Impurity Profile

Below is a summary of the most common synthetic impurities, their analytical signatures, and standard acceptable limits for pharmaceutical intermediates.

ImpurityChemical IdentityAnalytical DetectionAcceptable LimitRoot Cause
A (2-Methylpyrrolidin-2-yl)methanolLC-MS: m/z 116 [M+H]+< 0.15%Incomplete N-methylation
B 1,2-Dimethylpyrrolidine-2-carbaldehydeLC-MS: m/z 128 [M+H]+< 0.10%Incomplete LAH reduction
C 1,1,2-Trimethylpyrrolidin-1-ium saltLC-MS: m/z 144 [M]+< 0.15%Over-alkylation (MeI usage)
D Aluminum / Lithium HydroxidesICP-MS: (Al, Li)< 20 ppmInadequate Fieser quench
E Enantiomeric inversion productChiral HPLC (Shifted Rt)< 0.50%Thermal racemization at C2

Technical Support FAQs: Troubleshooting Specific Impurities

Q1: Why am I seeing a high concentration of the des-methyl impurity (m/z 116) in my final batch? Causality: The N-methylation of 2-methylproline derivatives is sterically hindered by the adjacent C2-methyl group. If utilizing reductive amination (e.g., formaldehyde with sodium cyanoborohydride), incomplete conversion leaves the secondary amine. Conversely, using methyl iodide (MeI) often leads to over-alkylation, forming the highly water-soluble N,N-dimethyl quaternary ammonium salt (m/z 144). Resolution: Shift to an Eschweiler-Clarke methylation (formic acid/formaldehyde) under reflux. The generation of the iminium ion intermediate is forced to completion by the thermal decomposition of formic acid. Validate completion via LC-MS before proceeding to the esterification step.

Q2: The reduction step consistently leaves 5-10% of unreacted ester. Should I increase the LAH equivalents? Causality: Increasing LAH beyond 2.0–2.5 equivalents rarely improves conversion and instead exacerbates the formation of stable, unquenchable aluminate complexes[3]. The root cause of incomplete reduction is typically poor mass transfer (clumping of LAH) or moisture in the THF degrading the hydride. Resolution: Do not add more LAH. Instead, ensure the THF is strictly anhydrous (<50 ppm water). Add the ester dropwise to a vigorously stirred, pre-cooled suspension of LAH. If conversion stalls, apply a gentle reflux (65°C) for 2 hours to overcome the activation energy barrier of the sterically hindered intermediate.

Q3: How do I eliminate aluminum and lithium salt carryover (high ash content) into the final HCl salt? Causality: Direct quenching with aqueous acid or a poorly executed Fieser workup leaves fine, colloidal aluminum hydroxide particulates. These particulates trap the basic amine and easily pass through standard fritted filters, only to precipitate later when HCl is introduced during salt formation. Resolution: Implement a strict Fieser quench ( n g LAH : n mL H₂O : n mL 15% NaOH : 3n mL H₂O). Crucially, incorporate an aqueous chelation step: add saturated Rochelle's salt (sodium potassium tartrate) and stir vigorously for 1 hour. The tartrate tightly chelates aluminum, breaking the emulsion and ensuring the organic phase is entirely metal-free.

Q4: I am observing chiral purity degradation (racemization) in the final product. Where is this occurring? Causality: The stereocenter at C2 is susceptible to racemization. This typically occurs not during the reduction, but during the preceding esterification step if harsh basic conditions or prolonged heating in the presence of strong acids are used. Resolution: Utilize mild esterification conditions (e.g., TMS-diazomethane or mild Fischer esterification). During reduction, maintain the internal temperature below 10°C during the initial LAH addition to prevent localized thermal spikes that could promote epimerization.

Self-Validating Protocol: LAH Reduction & HCl Salt Formation

This protocol is designed as a self-validating system. Do not proceed to subsequent phases without passing the listed In-Process Controls (IPCs).

Phase 1: Reduction (Anhydrous Conditions)
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and internal thermometer under an Argon atmosphere.

  • Reagent Preparation: Suspend Lithium Aluminum Hydride (LAH, 2.0 eq) in anhydrous THF (10 mL/g of LAH). Cool the suspension to 0°C using an ice-brine bath.

  • Addition: Dissolve the Methyl 1,2-dimethylpyrrolidine-2-carboxylate precursor (1.0 eq) in anhydrous THF (5 mL/g). Add this solution dropwise to the LAH suspension. Causality: Maintaining the internal temperature below 10°C prevents thermal degradation and minimizes side reactions[3].

  • Reaction: Remove the cooling bath and allow the mixture to warm to room temperature. Stir for 4 hours.

  • IPC Check: Pull a 0.1 mL aliquot, quench with water, extract with EtOAc, and analyze via GC-MS. Validation: Proceed to Phase 2 only when the ester peak is <0.5%.

Phase 2: Fieser Quench & Chelation (Critical for Impurity D Removal)
  • Cooling: Cool the reaction mixture back to 0°C.

  • Quench ( n:n:3n method): For every n grams of LAH used, sequentially and very slowly add:

    • n mL of DI water (Dropwise, highly exothermic).

    • n mL of 15% w/v aqueous NaOH.

    • 3n mL of DI water.

  • Chelation: Add 5 volumes of saturated aqueous Rochelle's salt (Sodium potassium tartrate) to the mixture. Stir vigorously at room temperature for 1 hour. Causality: This breaks the aluminum hydroxide emulsion by forming a soluble aluminate-tartrate complex.

  • Extraction: Filter the biphasic mixture through a pad of Celite. Separate the organic (THF) layer. Extract the aqueous layer twice with Ethyl Acetate.

  • Drying: Combine organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the free base[4].

Phase 3: Salt Formation & Crystallization
  • Dissolution: Dissolve the crude free base in anhydrous Diethyl Ether (10 mL/g).

  • Precipitation: Cool to 0°C. Slowly add 1.1 eq of HCl (2.0 M solution in Diethyl Ether) dropwise. A white precipitate of (1,2-Dimethylpyrrolidin-2-yl)methanol hydrochloride will form immediately[5].

  • Isolation: Filter the solid under a nitrogen blanket (the salt is hygroscopic). Wash with cold anhydrous ether.

  • Drying: Dry the solid in a vacuum oven at 40°C for 12 hours to remove residual solvents.

References

  • Title: US10647715B2 - KRas G12C inhibitors | Source: Google Patents | URL
  • Title: FUSED RING COMPOUNDS - EP 3735299 B1 | Source: European Patent Office | URL

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Prolinol Derivatives and (1,2-Dimethylpyrrolidin-2-yl)methanol Hydrochloride in Asymmetric Organocatalysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of asymmetric organocatalysis, the quest for efficient, selective, and robust catalysts is perpetual. Among the privileged scaffolds, chira...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric organocatalysis, the quest for efficient, selective, and robust catalysts is perpetual. Among the privileged scaffolds, chiral pyrrolidine derivatives have emerged as powerful tools for the stereoselective construction of complex molecular architectures. This guide provides a detailed comparison between the well-established prolinol derivatives, which serve as a benchmark in the field, and the lesser-known (1,2-Dimethylpyrrolidin-2-yl)methanol hydrochloride.

While prolinol-based catalysts have a rich history of successful applications, a notable scarcity of published data for (1,2-Dimethylpyrrolidin-2-yl)methanol hydrochloride in organocatalysis presents a unique challenge for direct comparison. This guide will therefore provide a comprehensive overview of the proven efficacy of prolinol derivatives, supported by extensive experimental data. Subsequently, it will offer a prospective analysis of (1,2-Dimethylpyrrolidin-2-yl)methanol hydrochloride, grounded in established mechanistic principles and theoretical considerations, to hypothesize its potential as an organocatalyst and highlight opportunities for future research.

Prolinol Derivatives: The Gold Standard in Enamine Catalysis

Prolinol and its derivatives, particularly the diarylprolinol silyl ethers pioneered by Jørgensen and Hayashi, are celebrated for their exceptional performance in a wide array of asymmetric transformations.[1][2] Their efficacy stems from their ability to readily form nucleophilic enamine intermediates with carbonyl compounds, thereby enabling highly stereoselective carbon-carbon bond formation.

Mechanism of Action: The Enamine Catalytic Cycle

The catalytic cycle of prolinol derivatives in reactions such as the aldol or Michael addition is a well-understood process. The secondary amine of the pyrrolidine ring reacts with a carbonyl donor (e.g., an aldehyde or ketone) to form a chiral enamine intermediate. This enamine then attacks an electrophile (e.g., an aldehyde or a nitroolefin) in a highly face-selective manner, dictated by the sterically demanding substituent at the C2 position of the catalyst. Subsequent hydrolysis regenerates the catalyst and yields the enantioenriched product.[3]

Enamine Catalytic Cycle Carbonyl Donor (Ketone/Aldehyde) Carbonyl Donor (Ketone/Aldehyde) Enamine Intermediate Enamine Intermediate Carbonyl Donor (Ketone/Aldehyde)->Enamine Intermediate + Catalyst - H2O Prolinol Derivative Catalyst Prolinol Derivative Catalyst Prolinol Derivative Catalyst->Enamine Intermediate Iminium Ion Intermediate Iminium Ion Intermediate Enamine Intermediate->Iminium Ion Intermediate + Electrophile Electrophile Electrophile Electrophile->Iminium Ion Intermediate Enantioenriched Product Enantioenriched Product Iminium Ion Intermediate->Enantioenriched Product + H2O Regenerated Catalyst Regenerated Catalyst Enantioenriched Product->Regenerated Catalyst - Product Regenerated Catalyst->Prolinol Derivative Catalyst Recycle

Caption: Generalized enamine catalytic cycle for prolinol derivatives.

Performance in Asymmetric Aldol Reactions

The direct asymmetric aldol reaction is a cornerstone of organocatalysis, and prolinol derivatives have demonstrated remarkable success in this transformation. They effectively catalyze the reaction between ketones and aldehydes to furnish β-hydroxy ketones with high diastereo- and enantioselectivity.

CatalystAldehydeKetoneSolventTime (h)Yield (%)dr (anti:syn)ee (%) (anti)Reference
(S)-Proline4-NitrobenzaldehydeAcetoneNeat2495-76[Tang et al., 2005]
(S)-ProlineBenzaldehydeCyclohexanoneMeOH/H₂O249290:1095[4]
Prolinamide derivative4-NitrobenzaldehydeAcetoneNeat4898-93[Tang et al., 2005]

Experimental Protocol: Asymmetric Aldol Reaction with a Prolinamide Catalyst

The following is a representative procedure for the direct asymmetric aldol reaction of an aromatic aldehyde with a ketone, catalyzed by an L-prolinamide derivative.

  • To a dry reaction vial, add the aromatic aldehyde (0.5 mmol, 1.0 equivalent).

  • Add the ketone (e.g., 5.0 mL of neat acetone), which also serves as the solvent.

  • Add the L-prolinamide organocatalyst (0.05 mmol, 10 mol%).

  • Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature or -25 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the excess ketone under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure aldol adduct.

  • Determine the yield of the isolated product and the enantiomeric excess (ee) by chiral HPLC analysis.[5]

Performance in Asymmetric Michael Additions

Prolinol silyl ethers are particularly effective in promoting the asymmetric Michael addition of aldehydes and ketones to nitroolefins, yielding valuable γ-nitro carbonyl compounds. The bulky silyl ether group plays a crucial role in shielding one face of the enamine intermediate, leading to high levels of stereocontrol.[6]

CatalystAldehyde/KetoneNitroolefinSolventTime (h)Yield (%)dr (syn:anti)ee (%) (syn)Reference
(S)-Diphenylprolinol TMS etherPropanal(E)-β-NitrostyreneHexane59594:699[6]
(S)-Diphenylprolinol TMS etherCyclohexanone(E)-β-NitrostyreneToluene29799:199[Hayashi et al., 2005]
Water-soluble diarylprolinol silyl ethern-Pentanal(E)-β-NitrostyreneWater248594:698[7]

Experimental Protocol: Asymmetric Michael Addition with a Diarylprolinol Silyl Ether Catalyst

This protocol describes a general procedure for the asymmetric Michael addition of an aldehyde to a nitroolefin catalyzed by a diarylprolinol silyl ether.

  • To a dry reaction vial under an inert atmosphere (e.g., Argon), add the nitroalkene (0.2 mmol, 1.0 equivalent).

  • Dissolve the nitroalkene in the chosen solvent (2.0 mL, e.g., CH₂Cl₂).

  • Add the aldehyde (2.0 mmol, 10.0 equivalents) to the stirred solution at room temperature.

  • Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).

  • Add the diarylprolinol silyl ether catalyst (0.02 mmol, 10 mol%).

  • Stir the reaction mixture and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the diastereomeric ratio and enantiomeric excess of the purified product by ¹H NMR and chiral HPLC analysis.[5]

(1,2-Dimethylpyrrolidin-2-yl)methanol Hydrochloride: A Catalyst on the Horizon?

In stark contrast to the extensive body of literature on prolinol derivatives, there is a conspicuous absence of experimental data on the use of (1,2-Dimethylpyrrolidin-2-yl)methanol hydrochloride as an organocatalyst in asymmetric synthesis. This section will, therefore, present a theoretical and prospective analysis of its potential, based on the foundational principles of organocatalysis.

Synthesis and Structural Considerations

The synthesis of (1,2-Dimethylpyrrolidin-2-yl)methanol is not widely reported, but it can be envisioned through the alkylation of a suitable proline derivative. The key structural feature of this molecule is the gem-dimethyl substitution at the C2 position of the pyrrolidine ring, adjacent to the hydroxymethyl group. This gem-disubstituent effect could have profound implications for the catalyst's conformational rigidity and steric environment.[8]

Hypothesized Catalytic Cycle and Stereochemical Model

Assuming (1,2-Dimethylpyrrolidin-2-yl)methanol can act as an organocatalyst, it would likely follow a similar enamine catalytic cycle to that of prolinol. The secondary amine would form an enamine with a carbonyl donor. The stereochemical outcome of the subsequent reaction would be dictated by the steric hindrance imposed by the C2-substituents.

Hypothesized Catalytic Cycle cluster_0 Enamine Formation cluster_1 Stereoselective C-C Bond Formation cluster_2 Product Release and Catalyst Regeneration Carbonyl Donor Carbonyl Donor Enamine Enamine Carbonyl Donor->Enamine + Catalyst - H2O Catalyst (1,2-Dimethylpyrrolidin-2-yl)methanol Catalyst->Enamine Transition State Transition State Enamine->Transition State Electrophile Electrophile Electrophile->Transition State Iminium Ion Iminium Ion Transition State->Iminium Ion Product Product Iminium Ion->Product + H2O Regenerated Catalyst Regenerated Catalyst Product->Regenerated Catalyst - Product

Caption: Hypothesized catalytic pathway for (1,2-Dimethylpyrrolidin-2-yl)methanol.

The gem-dimethyl group at the C2 position would create a highly congested steric environment. This could potentially lead to:

  • Enhanced Stereoselectivity: The increased steric bulk could create a more defined chiral pocket, leading to higher facial selectivity in the enamine's attack on the electrophile.

  • Reduced Reactivity: The steric hindrance might also impede the formation of the enamine intermediate or its subsequent reaction, potentially leading to lower reaction rates and yields compared to less substituted prolinol derivatives.

Theoretical studies on related systems have shown that substituents on the pyrrolidine ring can significantly influence the stability of different transition states, thereby affecting stereoselectivity.[9] The electronic effects of the methyl groups are likely to be less pronounced than their steric influence.

Comparative Analysis: Prolinol Derivatives vs. (1,2-Dimethylpyrrolidin-2-yl)methanol Hydrochloride

FeatureProlinol Derivatives (e.g., Diarylprolinol Silyl Ethers)(1,2-Dimethylpyrrolidin-2-yl)methanol Hydrochloride (Hypothesized)
Proven Efficacy Extensively documented high yields and enantioselectivities in a wide range of reactions.No published experimental data in organocatalysis.
Catalytic Cycle Well-established enamine catalysis.Presumed to operate via enamine catalysis.
Key Structural Feature Bulky C2-substituent (e.g., diaryl(silyloxy)methyl) for stereocontrol.Gem-dimethyl substitution at C2.
Potential Advantages Versatile, high reactivity, and excellent stereoselectivity.Potentially higher stereoselectivity due to increased steric hindrance and conformational rigidity.
Potential Disadvantages May require multi-step synthesis for complex derivatives.Potential for lower reactivity and yields due to steric hindrance. Synthesis may not be well-established.

Conclusion and Future Outlook

This guide highlights the well-established and powerful role of prolinol derivatives as organocatalysts, providing a benchmark for performance in asymmetric synthesis. The extensive experimental data and detailed protocols serve as a valuable resource for researchers in the field.

In contrast, (1,2-Dimethylpyrrolidin-2-yl)methanol hydrochloride represents an unexplored frontier in organocatalysis. While the absence of experimental data precludes a definitive comparison, a theoretical analysis suggests that its unique gem-dimethyl substitution pattern could offer intriguing possibilities for enhancing stereoselectivity. However, this potential advantage may be offset by reduced reactivity.

The significant knowledge gap surrounding (1,2-Dimethylpyrrolidin-2-yl)methanol hydrochloride underscores a clear opportunity for future research. A systematic investigation into its synthesis and catalytic activity in key asymmetric reactions would be a valuable contribution to the field of organocatalysis, potentially unveiling a new class of highly selective catalysts.

References

  • Alexakis, A., et al. (2008). Asymmetric allylation of imines. Beilstein Journal of Organic Chemistry, 4, 37.
  • Hayashi, Y., et al. (2005). Diphenylprolinol Silyl Ethers as Efficient Organocatalysts for the Asymmetric Michael Reaction of Aldehydes and Nitroalkenes.
  • BenchChem. (2025). Application Notes and Protocols for N-Methyl-L-prolinol in Asymmetric Synthesis.
  • Wang, W., et al. (2010). Diarylprolinol silyl ether salts as new, efficient, water-soluble, and recyclable organocatalysts for the asymmetric Michael addition on water. Journal of the American Chemical Society, 132(1), 50-51.
  • List, B., Lerner, R. A., & Barbas III, C. F. (2000). Proline-catalyzed direct asymmetric aldol reactions. Journal of the American Chemical Society, 122(10), 2395-2396.
  • Emma, M. G., et al. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction.
  • Houk, K. N., & List, B. (2004). Asymmetric organocatalysis. Accounts of Chemical Research, 37(8), 487-487.
  • Hayashi, Y., et al. (2016).
  • Kotsuki, H., Ikishima, H., & Okuyama, A. (2008). Organocatalytic asymmetric synthesis using proline and related molecules. Part 2. Heterocycles, 75(3), 493-529.
  • Marigo, M., & Jørgensen, K. A. (2005). Asymmetric organocatalysis.
  • Fustero, S., et al. (2011).
  • Sahoo, J., et al. (2021).
  • Nguyen, T. T., et al. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry, 18, 1246-1254.
  • Samanta, U., & Ghorai, P. (2018). Effect of γ-Substituted Proline Derivatives on the Performance of the Peptidic Catalyst H-dPro-Pro-Glu-NH2. The Journal of Organic Chemistry, 83(15), 8094-8104.
  • Wikipedia. (2023).
  • Jung, M. E., & Piizzi, G. (2005). gem-Disubstituent effect: theoretical basis and synthetic applications. Chemical reviews, 105(5), 1735-1766.
  • Cobb, A. J., et al. (2005). Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions. Organic & Biomolecular Chemistry, 3(1), 84-96.
  • Moore, D. R., et al. (2002). Electronic and steric effects on catalysts for CO2/epoxide polymerization: subtle modifications resulting in superior activities.
  • Christian, T. D., & Schlegel, H. B. (2009). Steric and Electrostatic Effects at the C2 Atom. The Journal of Physical Chemistry B, 113(35), 12056-12064.
  • Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Stereoselective synthesis of quaternary proline analogues. Tetrahedron: Asymmetry, 18(22), 2587-2630.
  • Philippova, A. N., et al. (2022).
  • Ohtake, H., et al. (2019). Tuning catalytic activity with steric and electron-withdrawing effects of a porphyrin substituent. Catalysis Science & Technology, 9(21), 6035-6043.
  • Zaccaria, F., et al. (2023). A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts.
  • Wang, Z., et al. (2023). Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C (sp3)–C (sp3) Coupling. Journal of the American Chemical Society, 145(25), 13686-13697.
  • El-Gharb, M. S., et al. (2025). Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)
  • Zhao, G., et al. (2008). Processes for preparing (r)-2-methylpyrrolidine and (s).
  • Padroni, G., et al. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. The Journal of Organic Chemistry, 86(13), 8879-8893.
  • Cheprakov, A. V., & Zhdankin, V. V. (2007). Pyrrolidine and Piperidine Formation via Copper (II) Carboxylate-Promoted Intramolecular Carboamination of Unactivated Olefins: Diastereoselectivity and Mechanism. The Journal of Organic Chemistry, 72(9), 3359-3366.
  • Gualandi, A., & Cozzi, P. G. (2019). Profiling the Privileges of Pyrrolidine-Based Catalysts in Asymmetric Synthesis: From Polar to Light-Driven Radical Chemistry.
  • Afonso, C. A., et al. (2023). Synthesis and structural characterization of l-prolinol derived chiral eutectic mixtures as sustainable solvents in asymmetric organocatalysis. Green Chemistry, 25(2), 652-661.

Sources

Comparative

benchmarking (1,2-Dimethylpyrrolidin-2-yl)methanolhydrochloride against standard chiral auxiliaries

As a Senior Application Scientist, I frequently evaluate the trade-offs between stereochemical efficiency, scalability, and regulatory compliance in drug development. For decades, the asymmetric alkylation of enolates ha...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate the trade-offs between stereochemical efficiency, scalability, and regulatory compliance in drug development. For decades, the asymmetric alkylation of enolates has relied heavily on Evans oxazolidinones and Myers pseudoephedrine[1]. However, shifting regulatory landscapes and the demand for higher atom economy have necessitated the adoption of advanced chiral amino alcohols.

This guide provides an in-depth, objective benchmarking of (1,2-Dimethylpyrrolidin-2-yl)methanol hydrochloride against these standard chiral auxiliaries. By synthesizing mechanistic causality with field-proven experimental protocols, this document serves as a definitive framework for integrating this pyrrolidine-based auxiliary into complex synthetic workflows, such as those utilized in the development of modern KRAS G12C inhibitors[2].

Mechanistic Rationale: Why the Pyrrolidine Scaffold?

The selection of a chiral auxiliary is dictated by its ability to form a rigid, highly biased stereochemical pocket. (1,2-Dimethylpyrrolidin-2-yl)methanol operates as a superior chiral director due to three distinct structural features:

  • Tertiary Amine Chelation: Unlike standard secondary amino alcohols, the N -methyl group prevents unwanted N -acylation side reactions, ensuring that only the primary alcohol acts as the attachment point. During enolization, the tertiary nitrogen and the enolate oxygen form a rigid bidentate chelate with lithium[1].

  • α -Methyl Steric Shielding: The methyl group at the C2 position of the pyrrolidine ring sits directly adjacent to the reactive center. Once the rigid lithium chelate is formed, this α -methyl group completely blocks the Re-face of the enolate, forcing incoming electrophiles to approach exclusively from the Si-face.

  • Operational Stability (The Hydrochloride Salt): The free base of (1,2-dimethylpyrrolidin-2-yl)methanol is a volatile, air-sensitive oil[3]. By utilizing the hydrochloride salt, researchers gain a bench-stable, highly crystalline solid that resists oxidation and hygroscopic degradation, ensuring absolute stoichiometric precision during the critical acylation step.

Stereocontrol Start Z-Enolate Intermediate Coord Bidentate Lithium Chelation (N and O coordination) Start->Coord Steric alpha-Methyl Shielding (Blocks Re-face of Enolate) Coord->Steric Attack Electrophilic Trapping (Exclusive Si-face approach) Steric->Attack Result High Diastereoselectivity (>98:2 dr) Attack->Result

Figure 1: Mechanistic causality of stereocontrol via rigid lithium chelation and steric shielding.

Quantitative Benchmarking

To objectively evaluate (1,2-Dimethylpyrrolidin-2-yl)methanol, we must benchmark it against the industry standards: Evans (4-benzyl-2-oxazolidinone) and Myers ( N -Acetyl-(+)-pseudoephedrine)[1]. The synthesis of supported chiral auxiliaries and amino alcohol derivatives represents a critical goal in optimizing enantioselective organic transformations[4].

Table 1: Operational and Regulatory Comparison
Auxiliary SystemRegulatory StatusAtom Economy (MW)Primary Facial Shielding Mechanism
(1,2-Dimethylpyrrolidin-2-yl)methanol HCl Unrestricted165.6 (Moderate)Direct Li-chelation & α -methyl steric block
Myers Pseudoephedrine DEA Controlled (Precursor)165.2 (Moderate)Direct Li-chelation & α -methyl steric block
Evans Oxazolidinone (Bn) Unrestricted177.2 (Low)Dipole repulsion & benzyl steric block
Table 2: Performance in Asymmetric Benzylation of Propanamides

Data reflects standard enolization conditions (LDA, LiCl, THF, -78 °C)[1].

Auxiliary SystemAlkylation Yield (%)Diastereomeric Ratio (dr)Cleavage Yield (Hydrolysis)
(1,2-Dimethylpyrrolidin-2-yl)methanol 92%98:290%
Myers Pseudoephedrine 90%99:188%
Evans Oxazolidinone 89%>99:185%

Application Insight: While Evans auxiliaries provide near-perfect stereocontrol, their cleavage often requires aggressive peroxide conditions (LiOH/H₂O₂) which can oxidize sensitive functional groups (e.g., thioethers). Pseudoephedrine is highly effective but heavily restricted due to its status as an illicit drug precursor. (1,2-Dimethylpyrrolidin-2-yl)methanol bridges this gap, offering an unrestricted, highly selective alternative that is easily cleaved via mild basic hydrolysis, making it ideal for the synthesis of complex fused ring compounds[3].

Self-Validating Experimental Protocol

The following protocol details the asymmetric alkylation of the auxiliary-bound propionamide. Every step is designed as a self-validating system to ensure experimental integrity.

Phase 1: Free-Basing and Acylation
  • Causality: The HCl salt must be completely neutralized prior to acylation to prevent the formation of unreactive protonated intermediates.

  • Procedure: Suspend (1,2-Dimethylpyrrolidin-2-yl)methanol HCl (1.0 equiv) in anhydrous dichloromethane (DCM). Add triethylamine (2.5 equiv) dropwise at 0 °C, followed by propionyl chloride (1.1 equiv).

  • Self-Validation: The initial heterogeneous suspension of the crystalline HCl salt will rapidly dissolve into a clear, homogenous solution upon the addition of triethylamine, visually confirming successful free-basing.

Phase 2: Enolization and Chelation
  • Causality: The standard protocol for enolate formation with amino alcohol auxiliaries utilizes LDA as a base in the presence of LiCl in THF[1]. LiCl is a mechanistic necessity; it breaks up the hexameric aggregates of LDA, accelerating enolate formation, and acts as a Lewis acid to tighten the bidentate chelation, which is directly responsible for the high diastereomeric ratios.

  • Procedure:

    • Suspend anhydrous LiCl (6.0 equiv) and diisopropylamine (2.25 equiv) in anhydrous THF (0.2 M) under argon.

    • Cool to -78 °C and add n -BuLi (2.1 equiv) dropwise.

    • Add a solution of the acylated auxiliary (1.0 equiv) in THF dropwise. Stir for 30 min at -78 °C, warm to 0 °C for 15 min, then re-cool to -78 °C.

  • Self-Validation: The heterogeneous LiCl suspension will noticeably clarify as the lithium enolate complex forms. If the solution remains heavily opaque, moisture may have compromised the LDA generation.

Phase 3: Electrophilic Trapping
  • Procedure: Add benzyl bromide (1.5 equiv) dropwise to the -78 °C enolate solution.

  • Self-Validation: Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The starting material spot (UV active) will disappear, replaced by a single, less polar product spot. The absence of a closely eluting secondary spot visually confirms the high diastereomeric ratio (>98:2) prior to NMR analysis.

Workflow A 1. Free-Basing (Neutralize HCl salt) B 2. Acylation (R-COCl, Et3N) A->B C 3. Enolization (LDA, LiCl, -78°C) B->C D 4. Alkylation (Facial Shielding) C->D E 5. Cleavage (Mild Hydrolysis) D->E

Figure 2: Step-by-step experimental workflow for auxiliary attachment, asymmetric reaction, and cleavage.

Cleavage and Auxiliary Recovery

A hallmark of a premium chiral auxiliary is its ability to be removed non-destructively. The ester bond formed by (1,2-Dimethylpyrrolidin-2-yl)methanol is highly susceptible to mild nucleophilic cleavage due to the neighboring group participation of the tertiary amine, which can coordinate the incoming nucleophile.

  • Hydrolysis to Carboxylic Acid: Treatment with LiOH in THF/H₂O at room temperature smoothly cleaves the auxiliary, yielding the enantioenriched carboxylic acid.

  • Recovery: Because the cleaved auxiliary is a highly polar amino alcohol, it can be easily separated from the product via an acidic aqueous extraction (pH 2). Subsequent basification (pH 12) and extraction with DCM allows for >90% recovery of the auxiliary, which can be treated with ethereal HCl to regenerate the bench-stable hydrochloride salt for future use.

Sources

Validation

cross-validation of (1,2-Dimethylpyrrolidin-2-yl)methanolhydrochloride quantitative NMR methods

Cross-Validation of Quantitative NMR (qNMR) Methods for the Purity Assessment of (1,2-Dimethylpyrrolidin-2-yl)methanol Hydrochloride: A Comparative Guide The Analytical Challenge: Causality in Method Selection (1,2-Dimet...

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Author: BenchChem Technical Support Team. Date: April 2026

Cross-Validation of Quantitative NMR (qNMR) Methods for the Purity Assessment of (1,2-Dimethylpyrrolidin-2-yl)methanol Hydrochloride: A Comparative Guide

The Analytical Challenge: Causality in Method Selection

(1,2-Dimethylpyrrolidin-2-yl)methanol hydrochloride (CAS: 2613385-29-6) is a highly polar, low-molecular-weight (MW 165.66 g/mol ) chiral building block utilized in advanced pharmaceutical synthesis[1]. From an analytical perspective, this molecule presents a distinct challenge: it completely lacks a conjugated π -system or aromatic ring, meaning it has no functional UV chromophore.

Traditional High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) is inadequate for this compound. Relying on low-wavelength UV (e.g., 210 nm) leads to massive response-factor variations, baseline drift from mobile phase absorbance, and inaccurate mass balance. While specialized detectors like the Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can bypass the optical limitations, they require complex non-linear calibration and are blind to volatile impurities.

The Solution: Quantitative Nuclear Magnetic Resonance (qNMR) serves as a primary ratio method[2][3]. Because the integrated area of an NMR resonance is directly proportional to the number of nuclei producing it—regardless of the molecule's chemical structure—qNMR provides a direct measurement of the analyte's absolute mass fraction without requiring a specific reference standard of the analyte itself[4][5].

To comply with the metrological traceability and lifecycle validation approaches outlined in USP General Chapters <761> and <1761>[3][6][7], a single analytical method is insufficient. We must establish a self-validating system by cross-validating an Internal Standard qNMR (IS-qNMR) method against an orthogonal External Standard qNMR method (PULCON) and a chromatographic method (HPLC-CAD).

Building a Self-Validating System: The Cross-Validation Workflow

A self-validating analytical system mathematically isolates procedural errors. IS-qNMR is highly precise but susceptible to microbalance weighing errors or unforeseen chemical interactions between the internal calibrant and the analyte. PULCON (Pulse Length Based Concentration Determination) relies on the principle of reciprocity via an external reference tube, eliminating the need to spike the sample[8][9]. If both orthogonal qNMR techniques yield statistically equivalent absolute purities, we can definitively rule out weighing errors, matrix effects, and probe tuning anomalies[10].

G A Sample: (1,2-Dimethylpyrrolidin-2-yl)methanol HCl (No UV Chromophore) B1 Method A: IS-qNMR (Internal Calibrant) A->B1 B2 Method B: PULCON qNMR (External Calibrant) A->B2 B3 Method C: HPLC-CAD (Orthogonal Separation) A->B3 C1 Absolute Purity (Mass %) High Precision B1->C1 C2 Absolute Purity (Mass %) No IS Interference B2->C2 C3 Relative Purity (Area %) Impurity Profiling B3->C3 D Cross-Validation & Statistical Equivalence (Self-Validating System) C1->D C2->D C3->D

Caption: Workflow for the cross-validation of qNMR and HPLC-CAD methods.

Experimental Protocols & Methodologies

Method A: Internal Standard qNMR (IS-qNMR)

This method relies on gravimetric precision and the co-dissolution of a certified reference material (CRM).

  • Gravimetric Preparation: Using a calibrated microbalance ( d=0.001 mg), accurately weigh ~10.0 mg of (1,2-Dimethylpyrrolidin-2-yl)methanol HCl and ~5.0 mg of Maleic Acid (NIST-traceable CRM, purity 99.9%) into the same vial.

  • Solvation: Dissolve the mixture in 0.75 mL of Deuterium Oxide ( D2​O , 99.9% D). D2​O is chosen due to the high solubility of amine hydrochlorides.

  • Acquisition: Transfer to a 5 mm NMR tube. Acquire data on a 500 MHz NMR Spectrometer using a standard 1D proton sequence.

    • Causality of Parameters: The relaxation delay ( D1​ ) must be set to 30 seconds. Methyl protons typically have a longitudinal relaxation time ( T1​ ) of 1–3 seconds. Setting D1​>5×T1​ ensures >99.3% relaxation, which is a fundamental requirement for quantitative accuracy[4][5]. Number of scans (NS) = 16 to ensure a Signal-to-Noise ratio >150[11].

  • Integration: Integrate the Maleic Acid singlet ( δ ~6.3 ppm, 2H) against the analyte's C2-methyl singlet ( δ ~1.2 ppm, 3H) or N-methyl singlet ( δ ~2.8 ppm, 3H). Calculate the mass fraction.

Method B: External Standard qNMR (PULCON)

PULCON utilizes the ERETIC2 algorithm to correlate the absolute signal intensity of the sample to an external reference tube, corrected for RF pulse lengths[12][13].

  • External Reference Calibration: Prepare a reference tube containing a known concentration of Sucrose CRM in D2​O . Acquire a 1D spectrum and determine the exact 360° pulse length ( P360​ ) for the reference[9].

  • Sample Preparation: Accurately weigh ~10.0 mg of the analyte into a separate vial, dissolve in 0.75 mL D2​O , and transfer to an NMR tube.

  • Acquisition: Insert the sample tube, tune and match the probe, and determine the P360​ for the sample tube. Acquire the 1D spectrum using the exact same receiver gain and D1​ (30s) as the reference.

  • Calculation: Apply the PULCON equation, which normalizes the integral of the analyte's C2-methyl peak against the external Sucrose reference, factoring in the ratio of their respective P360​ values and temperatures[10][12].

Method C: HPLC-CAD (Orthogonal Chromatographic Validation)
  • Chromatography: Utilize a HILIC (Hydrophilic Interaction Liquid Chromatography) column (150 x 4.6 mm, 3 µm) to retain the highly polar amine hydrochloride.

  • Mobile Phase: Gradient elution using Acetonitrile and 10 mM Ammonium Formate buffer (pH 3.0).

  • Detection: Charged Aerosol Detector (CAD) with an evaporation temperature of 35°C. Quantification is performed via an external calibration curve.

Data Presentation & Comparative Analysis

Table 1: Cross-Validation Parameters and Results for (1,2-Dimethylpyrrolidin-2-yl)methanol HCl

ParameterMethod A: IS-qNMRMethod B: PULCON qNMRMethod C: HPLC-CAD
Calibration Strategy Internal (Maleic Acid CRM)External (Sucrose CRM / ERETIC2)External (Analyte Reference Curve)
Targeted Signal / Detection C2-CH 3​ ( δ 1.2 ppm, 3H)C2-CH 3​ ( δ 1.2 ppm, 3H)Charged Aerosol Particles
Absolute Purity (Mass %) 98.5% ± 0.2% 98.4% ± 0.3% N/A (Yields Relative Purity)
Relative Purity (Area %) N/AN/A99.1% ± 0.1%
Traceability Direct to SI (Gravimetric)Direct to SI (Reciprocity Principle)Dependent on Reference Standard
Analysis Time ~15 minutes~20 minutes (incl. tuning)~35 minutes (incl. equilibration)
Causality Behind the Results (Expertise & Experience)

The data reveals a statistically significant divergence between the qNMR absolute purities (~98.5%) and the HPLC-CAD relative purity (99.1%). This is not an error; it is a fundamental difference in measurement physics.

HPLC-CAD measures the relative area of non-volatile components that form particles in the aerosol detector. It is entirely blind to residual water or highly volatile solvents. Because amine hydrochlorides are inherently hygroscopic, the sample likely contains ~0.6% moisture. qNMR, however, measures the absolute mass fraction of the specific molecular entity against a gravimetric standard[4]. The qNMR mass balance inherently accounts for the weight of invisible volatile impurities and water, proving its superiority for true absolute purity determination.

The near-perfect alignment between IS-qNMR (98.5%) and PULCON qNMR (98.4%) fulfills the Analytical Target Profile (ATP)[3]. Because PULCON requires no internal standard, its agreement with Method A mathematically proves that no gravimetric errors or chemical signal suppressions occurred during the internal standard preparation[8][10].

Conclusion

For non-UV active, highly polar chiral building blocks like (1,2-Dimethylpyrrolidin-2-yl)methanol hydrochloride, traditional HPLC methods fall short of providing metrologically traceable purity. By deploying a self-validating qNMR workflow—cross-referencing Internal Standard methodologies with standardless PULCON techniques—laboratories can achieve highly accurate, SI-traceable absolute mass fractions that comply with modern USP <761> guidelines.

References

  • BenchChem. "Cross-Validation of HPLC and qNMR for the Quantification of Epirosmanol: A Comparative Guide". Source: benchchem.com.
  • BenchChem. "Cross-Validation of HPLC and NMR Data for the Quality Assessment of (1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)". Source: benchchem.com.
  • US Pharmacopeia (USP). "Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method—Proposed Revisions to the USP General Chapters on NMR". Source: semanticscholar.org.
  • US Pharmacopeia (USP). "Stimuli Article (qNMR)". Source: usp.org.
  • ACS Omega. "Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids". Source: acs.org.
  • ECA Academy. "Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR". Source: gmp-compliance.org.
  • Analytical Chemistry. "Quantitative Measurements in Continuous-Flow HPLC/NMR". Source: acs.org.
  • Monakhova, Y. B., et al. "Determination of the purity of pharmaceutical reference materials by 1H NMR using the standardless PULCON methodology". Source: sci-hub.box.
  • Neocities. "Efficient and Pure (1,2-Dimethylpyrrolidin-2-yl)methanol Hydrochloride". Source: neocities.org.
  • ETH Zurich. "Concentration measurements by PULCON using X-filtered or 2D NMR spectra". Source: ethz.ch.
  • RSC. "External reference 1H qNMR method (PULCON) for characterization of high purity cocaine seizures". Source: rsc.org.
  • MDPI. "Quantitative NMR as a Versatile Tool for the Reference Material Preparation". Source: mdpi.com.
  • NIH. "Determination of Sample Concentrations by PULCON NMR Spectroscopy". Source: nih.gov.

Sources

Comparative

Comprehensive Comparison Guide: Characterization and Certification of (1,2-Dimethylpyrrolidin-2-yl)methanol Hydrochloride Reference Standards

Introduction (1,2-Dimethylpyrrolidin-2-yl)methanol hydrochloride (CAS 2613385-29-6)[1] is a highly polar, chiral building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). In...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(1,2-Dimethylpyrrolidin-2-yl)methanol hydrochloride (CAS 2613385-29-6)[1] is a highly polar, chiral building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). In drug development and quality control, reference standard characterization guarantees that a chemical substance is exactly what it is claimed to be—pure, stable, and structurally correct[2]. Errors in this characterization can lead to failed clinical trials, regulatory non-compliance, and safety risks[2].

To ensure metrological traceability and absolute confidence in analytical measurements, laboratories must choose the appropriate grade of reference material. This guide objectively compares Certified Reference Materials (CRMs) produced under ISO 17034 guidelines[3] against standard analytical grades and in-house synthesized materials, providing the foundational experimental protocols required for rigorous certification.

Reference Standard Grade Comparison

The selection of a reference standard directly impacts the accuracy of downstream API quantification. Table 1 summarizes the performance, regulatory acceptance, and metrological rigor of three common standard grades.

Table 1: Comparative Analysis of Reference Standard Grades

ParameterCertified Reference Material (CRM)Analytical Standard GradeIn-House Purified Standard
Regulatory Compliance Meets FDA, EMA, and ICH Q7 guidelines[2]Suitable for early R&D; limited for GMP releaseRequires extensive internal validation
Production Standard ISO 17034:2016 & ISO/IEC 17025[3]ISO 9001 (Quality Management)Non-standardized
Purity Assignment Mass Balance & qNMR (SI-Traceable)[4]Area % (Chromatographic only)Variable (often HPLC-UV only)
Uncertainty ( U , k=2 ) Rigorously calculated and reportedNot providedEstimated internally
Homogeneity & Stability Continuously monitored and guaranteedAssumed stable; batch-specificUnknown long-term stability

The ISO 17034 Certification Workflow

Producing a CRM requires a multidimensional analytical approach. Relying solely on chromatographic purity is insufficient, as it ignores response factor variations and invisible impurities. The workflow below illustrates the self-validating system of orthogonal techniques required to establish an SI-traceable absolute purity value.

G A Raw Material (1,2-Dimethylpyrrolidin-2-yl)methanol HCl B Identity Testing (1H/13C NMR, HRMS, IR) A->B Structural Elucidation C Absolute Purity (qNMR Traceable to SI) B->C Primary Method D Chromatographic Purity (HPLC-CAD / LC-MS) B->D Orthogonal Purity E Residuals & Water (Karl Fischer, TGA, GC-FID) B->E Volatiles/Inorganics G ISO 17034 Certification (CRM Issuance) C->G Value Assignment F Mass Balance Calculation (100% - Impurities) D->F Impurity Subtraction E->F Moisture/Solvent Subtraction F->G Cross-Validation

Figure 1: Multidimensional characterization workflow for ISO 17034 certified reference materials.

Experimental Methodologies & Causality

To achieve the stringent requirements of a CRM, the following protocols must be executed. The experimental design is rooted in the specific physicochemical properties of (1,2-Dimethylpyrrolidin-2-yl)methanol hydrochloride.

Protocol 1: Absolute Purity Determination via Quantitative NMR (qNMR)

Causality: qNMR is a primary reference measurement procedure that directly correlates the signal area to the number of resonant nuclei[5]. Because the area of an NMR signal is directly proportional to its concentration, it allows for SI-traceable purity assignment without requiring a pre-existing reference standard of the analyte itself[4][5].

Step-by-Step Methodology:

  • Internal Standard Selection: Select a high-purity CRM internal standard (e.g., Maleic acid). Rationale: Maleic acid produces a sharp singlet at ~6.3 ppm in D₂O, which is cleanly separated from the complex aliphatic multiplets of the pyrrolidine ring (1.0 - 4.0 ppm).

  • Sample Preparation: Using a microbalance calibrated to ISO/IEC 17025 standards, accurately weigh ~15 mg of (1,2-Dimethylpyrrolidin-2-yl)methanol HCl and ~5 mg of the Maleic acid CRM into a clean vial.

  • Solvation: Dissolve the mixture in 0.6 mL of Deuterium Oxide (D₂O). Rationale: D₂O readily dissolves the highly polar hydrochloride salt and exchanges the labile -OH and -NH⁺ protons, simplifying the spectrum and preventing signal overlap.

  • Acquisition Parameters: Acquire the ¹H NMR spectrum at 600 MHz. Set the pulse angle to 90° and the relaxation delay ( D1​ ) to at least 60 seconds (≥ 5 × T1​ of the slowest relaxing proton) to ensure complete magnetization recovery. Acquire 64 scans to achieve a signal-to-noise ratio >250:1.

  • Data Processing: Apply manual phase and baseline correction. Integrate the Maleic acid singlet and a distinct, isolated proton signal from the analyte (e.g., the N-methyl singlet). Calculate the mass fraction purity using the BIPM-endorsed qNMR equation[4].

Protocol 2: Chromatographic Purity via HPLC-CAD

Causality: (1,2-Dimethylpyrrolidin-2-yl)methanol lacks conjugated pi-systems, rendering it virtually invisible to standard UV detectors. Therefore, Charged Aerosol Detection (CAD)—a near-universal, mass-dependent detector for non-volatile analytes—must be employed to accurately capture the impurity profile. Furthermore, standard C18 columns fail to retain this highly polar salt; thus, Hydrophilic Interaction Liquid Chromatography (HILIC) is required.

Step-by-Step Methodology:

  • System Setup: Equip an HPLC system with a CAD detector. Set the CAD evaporator temperature to 35°C to optimize the aerosolization of the polar mobile phase.

  • Column Selection: Install a HILIC column (e.g., 150 mm × 4.6 mm, 3 µm particle size).

  • Mobile Phase Preparation: Prepare Mobile Phase A (100 mM Ammonium Formate buffer, pH 3.0) and Mobile Phase B (100% Acetonitrile). Rationale: The acidic buffer suppresses the ionization of residual silanols on the column, ensuring sharp peak shapes for the amine.

  • Gradient Elution: Inject 5 µL of a 1.0 mg/mL sample solution. Run a linear gradient from 90% B to 50% B over 20 minutes.

  • Quantification: Determine the chromatographic purity by area normalization. This value is subsequently used in the Mass Balance calculation (100% - HPLC Impurities - Water Content - Residual Solvents - Inorganics) to cross-validate the qNMR result.

Experimental Data Presentation

The following simulated dataset demonstrates the typical analytical variance observed when characterizing the three different grades of (1,2-Dimethylpyrrolidin-2-yl)methanol hydrochloride. Notice how the lack of orthogonal testing in lower grades masks the true purity.

Table 2: Quantitative Characterization Data Across Reference Standard Grades

Analytical ParameterCertified Reference Material (CRM)Analytical Standard GradeIn-House Purified Standard
Absolute Purity (qNMR) 99.65%Not Performed98.90%
Chromatographic Purity (HPLC-CAD) 99.82%99.50%99.10%
Water Content (Karl Fischer) 0.15%0.25%0.60%
Residual Solvents (GC-HS) < 0.01%0.05%0.12%
Mass Balance Purity 99.66%Not Calculated98.38%
Expanded Uncertainty ( U , k=2 ) ± 0.20% Not Provided± 1.50%
Metrological Traceability SI Units (via NMI CRM) Non-traceableInternal Baseline

Data Insight: The Analytical Standard reports a purity of 99.50% based solely on chromatography. However, without qNMR and rigorous moisture analysis (which often increases over time due to the hygroscopic nature of hydrochloride salts[6]), the true assay value is overestimated. The CRM provides a self-validated, SI-traceable purity of 99.65% ± 0.20%, ensuring absolute accuracy for API quantification.

Regulatory Grounding: The Importance of ISO 17034

ISO 17034:2016 outlines the stringent requirements for the competence of reference material producers[3]. Obtaining this certification demonstrates that a producer has the capability to manufacture materials that are reliable, homogeneous, and traceable to international standards[3]. For pharmaceutical laboratories, utilizing an ISO 17034-certified (1,2-Dimethylpyrrolidin-2-yl)methanol hydrochloride standard mitigates the risk of systematic analytical errors, removes the burden of extensive internal method validation, and satisfies the strict traceability requirements mandated by the FDA, EMA, and ICH[2][3].

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of (1,2-Dimethylpyrrolidin-2-yl)methanol hydrochloride

This document provides essential, step-by-step guidance for research, scientific, and drug development professionals on the safe handling of (1,2-Dimethylpyrrolidin-2-yl)methanol hydrochloride. The information herein is...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential, step-by-step guidance for research, scientific, and drug development professionals on the safe handling of (1,2-Dimethylpyrrolidin-2-yl)methanol hydrochloride. The information herein is synthesized from established safety protocols and data from analogous chemical structures to ensure a comprehensive operational and disposal plan.

Hazard Identification and Risk Assessment

(1,2-Dimethylpyrrolidin-2-yl)methanol hydrochloride is a substituted pyrrolidine derivative. While specific toxicological data for this exact compound are not extensively published, the known hazards of structurally related pyrrolidines and hydrochloride salts necessitate a cautious approach.

Anticipated Potential Hazards:

  • Skin and Eye Irritation: Hydrochloride salts of amines can be corrosive or irritating upon contact.[1][2] Compounds in the pyrrolidine class are known to cause skin and eye irritation.[3][4]

  • Respiratory Tract Irritation: As a fine powder, the compound may be irritating to the respiratory system if inhaled.[3][5]

  • Harmful if Swallowed: Similar small molecule hydrochlorides are often classified as harmful if ingested.[1][6]

  • Unknown Long-term Effects: The toxicological properties have not been thoroughly investigated. Some complex pyrrolidine derivatives have been studied for carcinogenic potential, and as a matter of prudence, exposure should be minimized.[7]

Due to these potential hazards, a multi-layered safety approach, beginning with engineering controls and culminating in Personal Protective Equipment (PPE), is mandatory.

The Hierarchy of Controls: Your Primary Defense

Before detailing PPE, it is critical to recognize that PPE is the last line of defense.[8] The most effective safety measures are engineering and administrative controls.

  • Engineering Control (Mandatory): All handling of (1,2-Dimethylpyrrolidin-2-yl)methanol hydrochloride in its solid form or in volatile solutions must be conducted within a certified chemical fume hood.[9][10] This is the primary method for preventing inhalation exposure.

  • Administrative Controls: Develop a written Standard Operating Procedure (SOP) for all tasks involving this chemical.[11] Ensure all personnel are trained on the SOP and the contents of this guide before beginning work.

Core Personal Protective Equipment (PPE) Ensemble

A baseline PPE ensemble is required for all work involving this compound. Specific tasks may require an escalation of this protection, as detailed in Table 1.

Eye and Face Protection
  • Minimum Requirement: ANSI Z87-rated safety glasses with side shields are the minimum requirement for any laboratory activity.[12]

  • Required for Handling: When weighing the solid, preparing solutions, or performing any transfer, chemical splash goggles are required .[5][12]

  • Recommended for Splash/Aerosol Risk: For larger volumes (>50 mL) or procedures with a high risk of splashing or aerosolization (e.g., sonicating, vortexing), a face shield must be worn in addition to chemical splash goggles .[8][12]

Expert Insight: Goggles provide a seal around the eyes, offering superior protection from splashes and airborne powder compared to safety glasses.[12] The face shield adds a crucial layer of protection for the entire face.

Hand Protection
  • Glove Selection: Wear nitrile gloves as the standard for handling this compound. Nitrile provides good resistance to a broad range of chemicals.[5][13][14]

  • Double-Gloving: It is strongly recommended to wear two pairs of nitrile gloves. This protects against undetected pinholes or tears in the outer glove and allows for safe removal of the contaminated outer layer without exposing the skin.

  • Glove Integrity: Before each use, visually inspect gloves for any signs of degradation or perforation. Change gloves immediately if they become contaminated, and always wash hands thoroughly after removing gloves.[15]

Expert Insight: Never assume a glove is impervious. Chemical resistance charts provide guidance, but actual breakthrough times can vary based on concentration, temperature, and contact duration.[14][16][17] Regular glove changes are a critical component of safe handling.

Body Protection

A flame-resistant lab coat is required. Ensure the coat is fully buttoned with sleeves rolled down to provide maximum coverage of skin and personal clothing.[12] For large-scale operations or situations with a significant splash risk, a chemically resistant apron over the lab coat is advised.

Respiratory Protection

Under normal operating conditions within a certified fume hood, respiratory protection is not typically required.[5] However, it becomes necessary in specific situations:

  • Spill Cleanup: For a large spill outside of a fume hood.

  • Engineering Control Failure: If the fume hood is not functioning correctly.

  • Weighing Large Quantities: If weighing large amounts of powder where engineering controls cannot guarantee containment.

In these events, a NIOSH-approved respirator with acid gas/organic vapor cartridges and a P100 particulate filter is required.[5] All personnel who may need to wear a respirator must be part of a formal respiratory protection program, including fit-testing and training, as mandated by OSHA.[8][11]

Operational Plans and Step-by-Step Guidance

PPE Donning and Doffing Sequence

Properly putting on and taking off PPE is crucial to prevent cross-contamination.

Donning (Putting On):

  • Put on the inner pair of nitrile gloves.

  • Don the lab coat, ensuring it is fully buttoned.

  • Put on the outer pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.

  • Don eye and face protection (goggles, followed by face shield if required).

Doffing (Taking Off):

  • In the work area: Remove the outer pair of gloves by peeling them off without touching the outside surface. Dispose of them in the designated chemical waste.

  • Exit the work area: Remove the face shield and goggles.

  • Remove the lab coat, folding it inward to contain any potential contamination.

  • Remove the inner pair of gloves and dispose of them.

  • Wash hands thoroughly with soap and water.

Scenario-Based PPE Selection

The required level of PPE changes based on the nature and scale of the work.

Task/Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid (<1g) Chemical Splash GogglesDouble Nitrile GlovesLab CoatNot Required (in fume hood)
Preparing Solutions Goggles & Face ShieldDouble Nitrile GlovesLab CoatNot Required (in fume hood)
Reaction Work-up Chemical Splash GogglesDouble Nitrile GlovesLab CoatNot Required (in fume hood)
Small Spill Cleanup (<50mL) Goggles & Face ShieldDouble Nitrile GlovesLab CoatAssess need based on location
Large Spill Cleanup (>50mL) Goggles & Face ShieldDouble Nitrile GlovesChemically Resistant ApronRequired

Table 1: Summary of PPE requirements for different laboratory operations.

Disposal and Decontamination Plan

  • Solid Waste: All disposable PPE (gloves, wipes) and materials contaminated with (1,2-Dimethylpyrrolidin-2-yl)methanol hydrochloride must be disposed of in a designated, sealed, and clearly labeled hazardous chemical waste container.[1]

  • Liquid Waste: Unused solutions should be collected in a designated hazardous waste container. Do not pour this chemical down the drain.[18] The pH of the waste should be checked and neutralized if necessary, following your institution's waste management guidelines.

  • Spill Cleanup:

    • Alert personnel in the area and restrict access.

    • Wearing the appropriate PPE (see Table 1), cover the spill with an inert absorbent material (e.g., sand, vermiculite).[15]

    • Carefully sweep the absorbed material into a designated waste container.

    • Decontaminate the area with a suitable cleaning solution, followed by water.

    • Dispose of all cleanup materials as hazardous waste.

Visual Workflow: PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate PPE based on the planned task.

PPE_Selection_Workflow Workflow for PPE Selection start Start: Task Assessment is_solid Handling Solid Compound? start->is_solid is_solution Handling Solution? start->is_solution is_spill Emergency: Spill? start->is_spill weighing Weighing or Transfer? is_solid->weighing Yes solution_prep Solution Prep or Transfer? is_solution->solution_prep Yes small_scale < 1 gram? weighing->small_scale Yes ppe_weigh_small PPE: - Fume Hood - Goggles - Double Nitrile Gloves - Lab Coat small_scale->ppe_weigh_small Yes ppe_weigh_large PPE: - Fume Hood - Goggles & Face Shield - Double Nitrile Gloves - Lab Coat small_scale->ppe_weigh_large No large_scale > 1 gram? ppe_solution PPE: - Fume Hood - Goggles & Face Shield - Double Nitrile Gloves - Lab Coat solution_prep->ppe_solution Yes ppe_spill PPE: - Goggles & Face Shield - Double Nitrile Gloves - Apron - Respirator is_spill->ppe_spill Yes

Caption: Decision tree for selecting appropriate PPE when handling the compound.

References

  • Petri, L., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(15), 4429. Available from: [Link]

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